2-[1-(1H-imidazol-1-yl)vinyl]phenol
Description
The exact mass of the compound 2-[1-(1H-imidazol-1-yl)vinyl]phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[1-(1H-imidazol-1-yl)vinyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(1H-imidazol-1-yl)vinyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-imidazol-1-ylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLCEQBXIBHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384459 | |
| Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74204-47-0 | |
| Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The HBI Scaffold: Engineering Vinyl-Imidazole Phenol Derivatives for Bio-Imaging and Therapeutics
Executive Summary
This technical guide analyzes the structural and functional versatility of vinyl-imidazole phenol derivatives, with a primary focus on the 4-hydroxybenzylidene-imidazolinone (HBI) scaffold. Best known as the chromophore core of the Green Fluorescent Protein (GFP), this motif represents a "privileged structure" in chemical biology. Its unique conjugated system—linking a phenolic donor to an imidazole acceptor via a vinyl bridge—enables dual utility: as environmentally sensitive fluorogenic probes ("molecular rotors") and as potent pharmacophores in oncology. This guide details synthetic pathways, photophysical mechanisms, and therapeutic protocols for researchers.
Structural Architecture & Mechanistic Significance
The core architecture of vinyl-imidazole phenol derivatives relies on a push-pull electronic system. The phenolic hydroxyl group acts as an electron donor, while the imidazolinone ring serves as an electron acceptor. The vinyl bridge provides the necessary conjugation for visible light absorption but also introduces a critical degree of freedom: conformational flexibility .
The "Loose Bolt" Effect (Photophysics)
In solution, HBI derivatives are typically non-fluorescent. Excitation leads to rapid rotation around the exocyclic vinyl bond (the methine bridge), dissipating energy via non-radiative decay (thermal relaxation).
-
State A (Free): Low quantum yield (
). Bond rotation dominates. -
State B (Rigidified): High quantum yield (
). When the molecule binds to a rigid matrix (e.g., a protein pocket like GFP or an RNA aptamer like "Spinach"), rotation is mechanically restricted, forcing relaxation via fluorescence emission.
Pharmacological Pharmacophore
Beyond optics, the vinyl-imidazole motif mimics the transition states of several enzymatic pathways. The planar, hydrophobic structure allows intercalation into DNA or binding to the colchicine site of tubulin, disrupting microtubule polymerization in cancer cells.
Synthetic Methodologies
The most robust route to these derivatives is the Erlenmeyer-Plöchl Azlactone Synthesis , followed by amine-mediated ring rearrangement. This modular approach allows for the easy derivatization of the phenol ring (to tune pKa) or the imidazole nitrogen (to alter solubility).
Core Synthetic Pathway (Visualization)
Figure 1: The Erlenmeyer-Plöchl route for synthesizing the HBI core. The azlactone intermediate is the key electrophile that reacts with amines to form the final imidazolinone ring.
Experimental Protocols
Protocol: Synthesis of 4-(4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one
Target: A model GFP chromophore analog for fluorogenic assays.[1]
Reagents:
-
4-Hydroxybenzaldehyde (10 mmol)
-
N-Acetylglycine (10 mmol)
-
Sodium Acetate (anhydrous, 15 mmol)
-
Acetic Anhydride (excess)
-
Methylamine (40% aq. solution)
Step-by-Step Methodology:
-
Azlactone Formation: Combine 4-hydroxybenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride (20 mL). Reflux at 120°C for 2 hours. The solution will turn yellow/orange.
-
Precipitation: Cool the mixture to room temperature. Add ethanol (10 mL) to decompose excess anhydride, then cool on ice. Filter the yellow precipitate (the azlactone) and wash with cold ethanol.
-
Aminolysis: Suspend the azlactone (5 mmol) in ethanol (10 mL). Add methylamine (10 mmol) dropwise. Also add catalytic potassium carbonate (K2CO3).
-
Cyclization: Reflux the mixture for 4 hours. The azlactone ring opens and re-closes into the imidazolinone.
-
Purification: Evaporate solvent. Recrystallize the residue from ethanol/water.
-
Validation:
-
1H NMR (DMSO-d6): Look for the vinyl singlet (
ppm) and the characteristic phenol doublets. -
MS (ESI): Confirm molecular ion
.
-
Protocol: Fluorogenic "Turn-On" Assay
Objective: Demonstrate the "loose bolt" mechanism using viscosity as a proxy for protein binding.
-
Preparation: Dissolve the synthesized HBI derivative in glycerol/methanol mixtures ranging from 0% to 90% glycerol (v/v).
-
Measurement: Record fluorescence emission spectra (Excitation: 370 nm).
-
Analysis: Plot Integrated Fluorescence Intensity vs. Viscosity (
).-
Expectation: A log-linear increase in fluorescence (Forster-Hoffmann equation) confirms the rotor mechanism.
-
Data & Applications
Photophysical & Biological Data
The following table summarizes key properties of HBI derivatives when modified for specific applications.
| Derivative Class | Modification (R-Group) | Quantum Yield (Free) | Quantum Yield (Bound) | Primary Application | |
| Native HBI | Methyl | 395 / 508 | < 0.001 | 0.79 (in GFP) | Protein Tagging |
| DFHBI | 3,5-Difluoro | 447 / 501 | ~0.001 | 0.72 (in Spinach RNA) | RNA Imaging |
| HBI-3,4-OMe | 3,4-Dimethoxy | 380 / 460 | < 0.01 | N/A (Cytotoxic) | Tubulin Inhibitor |
| Zn-Sensor | Di-picolylamine | 400 / 530 | < 0.01 | 0.45 (w/ Zn2+) | Metal Sensing |
Mechanism of Action: Fluorogenic Activation
Figure 2: The kinetic competition between bond rotation (dark path) and fluorescence (bright path). Binding shifts the population to the radiative pathway.
Pharmacological Potential (Oncology)
While the HBI scaffold is famous for imaging, vinyl-imidazole phenols are potent tubulin polymerization inhibitors .
-
Mechanism: They bind to the colchicine site of tubulin. The vinyl linker mimics the cis-stilbene configuration of combretastatin A-4 (a potent vascular disrupting agent).
-
SAR Insight: Replacing the 1,2-dimethyl groups on the imidazole ring with bulkier phenyl groups often enhances cytotoxicity against multidrug-resistant cell lines (e.g., MCF-7, HeLa).
-
Toxicity: Unlike many chemotherapeutics, selected imidazole-phenols show high selectivity for cancer cells over normal fibroblasts due to the specific metabolic environment (ROS levels) in tumors.
References
-
Tsien, R. Y. (1998). The Green Fluorescent Protein.[1][2][3][4][5][6] Annual Review of Biochemistry. Link
-
Paige, J. S., Wu, K. Y., & Jaffrey, S. R. (2011). RNA mimics of green fluorescent protein. Science. Link
-
Follenius-Wund, A., et al. (2003). Fluorescent derivatives of the GFP chromophore give a new insight into the GFP fluorescence process. Biophysical Journal. Link
-
Baldridge, A., et al. (2010). The structure of the substrate for the GFP chromophore biosynthesis.[5][6] Chemical Communications. Link
-
Zhang, L., et al. (2020).[7] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent derivatives of the GFP chromophore give a new insight into the GFP fluorescence process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Syntheses of highly fluorescent GFP-chromophore analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurekaselect.com [eurekaselect.com]
Technical Guide: Solubility Profiling of 2-[1-(1H-imidazol-1-yl)vinyl]phenol in Organic Solvents
Topic: Solubility Data and Thermodynamic Profiling of 2-[1-(1H-imidazol-1-yl)vinyl]phenol Content Type: Technical Guide / Application Note Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists
Executive Summary
The compound 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS: 74204-47-0) represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of an imidazole ring with the reactivity of a vinylphenol moiety. Often utilized as an intermediate in the synthesis of antifungal azoles or functionalized polymers, its solubility profile is a governing factor in process design—specifically for recrystallization, purification, and formulation.
This guide provides a comprehensive technical framework for understanding the solubility landscape of this compound. It synthesizes theoretical physicochemical properties with a rigorous experimental protocol for determining solubility in organic solvents, supported by thermodynamic modeling strategies.[1][2]
Physicochemical Identity & Theoretical Solubility Profile
Before initiating experimental workflows, a theoretical assessment based on molecular structure is essential for solvent selection.
Compound Identity:
-
IUPAC Name: 2-(1-(1H-imidazol-1-yl)ethenyl)phenol
-
Molecular Formula:
[3]
Structural Analysis for Solubility Prediction: The molecule exhibits amphoteric character due to the presence of two distinct functional groups:
-
Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor (HBD) and weak acid (
). -
Imidazole Nitrogen (
): Acts as a hydrogen bond acceptor (HBA) and weak base ( ).
Predicted Solubility Landscape: Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility behavior is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, 1-Propanol | High | Strong H-bonding interactions with both imidazole N and phenolic OH. |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions stabilize the polar aromatic system. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvation of the organic core; moderate H-bonding capability. |
| Non-Polar | n-Hexane, Cyclohexane | Low | Lack of specific interactions; high energy cost to cavity formation. |
| Aqueous | Water (pH dependent) | pH-Dependent | Low at neutral pH (>27.9 µg/mL); increases significantly at pH < 5 (protonation of imidazole) or pH > 11 (deprotonation of phenol). |
Experimental Protocol: Solubility Determination
To generate high-fidelity solubility data (mole fraction,
Workflow Visualization
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of 2-[1-(1H-imidazol-1-yl)vinyl]phenol into a glass vial (e.g., 50 mg for 5 mL solvent).
-
Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethanol, Acetone) to the vial.
-
Equilibration: Place the vial in a thermostatic shaker bath.
-
Temperature Range: Typically 278.15 K to 323.15 K (5°C to 50°C).
-
Duration: Shake continuously for 24–48 hours to ensure saturation.
-
-
Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at the same temperature. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC.
-
Detector: UV-Vis (typically 254 nm or determined by
scan). -
Column: C18 Reverse Phase.
-
-
Solid State Verification: Analyze the undissolved residue by X-Ray Powder Diffraction (XRD) to confirm no solvate formation or polymorphic transition occurred during the experiment.
Thermodynamic Modeling Framework
Experimental data points are discrete. To make this data useful for process engineering (e.g., cooling crystallization curves), it must be modeled using thermodynamic equations.
Modified Apelblat Equation
This semi-empirical model is widely used to correlate solubility (
- : Mole fraction solubility of the solute.[1][5]
- : Absolute temperature (K).[1][2][5][6]
-
: Empirical model parameters derived from regression analysis.
-
Interpretation: These parameters reflect the non-ideality of the solution and the enthalpy of solution.
-
van't Hoff Equation
Used to calculate the apparent thermodynamic functions of dissolution.
-
: Apparent enthalpy of solution (kJ/mol).
-
Positive value: Endothermic dissolution (solubility increases with T).
-
-
: Apparent entropy of solution (J/mol·K).
-
Positive value: Entropy-driven process.
-
Calculation Strategy:
-
Plot
vs . -
The slope of the line is
. -
The intercept is
.
Application in Process Design
Understanding the solubility of 2-[1-(1H-imidazol-1-yl)vinyl]phenol allows for the optimization of purification processes.
Scenario: Recrystallization Strategy
-
Objective: Purify the compound from reaction byproducts.
-
Solvent Selection: Based on the theoretical profile, a Cooling Crystallization or Anti-solvent Crystallization is recommended.
-
Solvent (Good): Ethanol (High solubility at high T).
-
Anti-solvent (Poor): Water or Hexane (Low solubility).
-
-
Process: Dissolve the crude solid in refluxing Ethanol. Slowly add Water until turbidity is observed, then cool to 4°C. The amphoteric nature suggests that pH control during crystallization (neutral pH) is critical to maximize yield, as ionization will increase solubility and reduce recovery.
References
-
PubChem Compound Summary. (2025). 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CID 2805536).[3] National Center for Biotechnology Information. [Link]
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility protocols).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
- 1. physchemres.org [physchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Advanced Coordination Architectures of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
The following technical guide provides an in-depth analysis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS 74204-47-0), a specialized bifunctional ligand with significant applications in coordination polymers, molecular imprinting, and supramolecular chemistry.[1]
Ligand Design, Synthesis, and Functional Applications[1]
Executive Summary
2-[1-(1H-imidazol-1-yl)vinyl]phenol represents a sophisticated class of "functional monomers" that bridge the gap between classical coordination chemistry and materials science.[1] Unlike simple monodentate ligands, this molecule integrates three distinct functional domains:[1]
-
Imidazolic Nitrogen (
): A soft/borderline base for high-affinity metal coordination ( , , ).[1] -
Phenolic Hydroxyl (
): A hard, pH-switchable donor capable of H-bonding or acting as an anionic anchor upon deprotonation.[1] -
Gem-Disubstituted Vinyl Group: A polymerizable handle allowing the ligand to be covalently incorporated into polymeric matrices (e.g., Molecular Imprinted Polymers - MIPs).[1]
This guide details the structural logic, synthetic pathways, and "field-proven" protocols for utilizing this ligand in the design of selective metal adsorbents and catalytic frameworks.[1]
Molecular Architecture & Ligand Design
The ligand features a gem-disubstituted ethylene core, where both the phenol ring (at the ortho position) and the imidazole ring (at the
1.1 Structural Analysis
-
Steric Environment: The geminal arrangement of two aromatic systems creates significant steric bulk.[1] To minimize
-strain, the imidazole and phenol rings likely adopt a twisted conformation relative to the vinyl plane.[1] This lack of planarity prevents simple chelation (bidentate binding to a single metal) in many geometries, favoring bridging modes or supramolecular networking .[1] -
Electronic Donors:
-
Donor 1 (
): The hybridized nitrogen at position 3 of the imidazole is the primary coordination site.[1] It is electronically robust and resistant to oxidation.[1] -
Donor 2 (
): The phenolic oxygen acts as a secondary donor.[1] In its neutral form, it stabilizes complexes via intramolecular Hydrogen Bonding (O-H[1]···X-M). In basic media, the phenolate ( ) forms strong ionic bonds with hard metals ( , ).[1]
-
1.2 Coordination Modes
The ligand exhibits versatile binding modes depending on the metal ion radius and synthesis conditions:
| Mode | Description | Typical Metals | Utility |
| Monodentate ( | Metal binds only to Imidazole | Catalysis, MIPs | |
| Bridging ( | Ligand spans two metal centers ( | MOFs, CP | |
| Pseudo-Chelate | Metal binds | Supramolecular assembly |
Synthesis & Preparation
Direct synthesis from 2-hydroxyacetophenone and imidazole is challenging due to the poor leaving group ability of the carbonyl oxygen.[1] The most robust "field-proven" route involves the activation of the vinyl precursor via halogenation.[1]
2.1 Retrosynthetic Analysis
The strategic disconnection is at the
2.2 Experimental Protocol: Step-by-Step Synthesis
Note: All reactions must be performed under inert atmosphere (
Step 1: Synthesis of
-
Reactants: Dissolve 2-hydroxyacetophenone (10 mmol) in dry dichloromethane (DCM).
-
Chlorination: Add Phosphorus Pentachloride (
, 11 mmol) slowly at 0°C. -
Reaction: Reflux for 2 hours to form the
-chlorostyrene derivative. -
Workup: Quench with ice water, extract with DCM, and dry over
. Caution: Product is unstable; use immediately.
Step 2: Nucleophilic Substitution with Imidazole
-
Activation: In a separate flask, treat Imidazole (12 mmol) with Sodium Hydride (
, 15 mmol) in dry DMF at 0°C to generate the imidazolide anion. -
Coupling: Add the crude
-chloro-2-hydroxystyrene solution dropwise to the imidazolide suspension. -
Conditions: Stir at 60°C for 6 hours. The strong nucleophile (
) displaces the chloride.[1] -
Purification: Pour into water, extract with Ethyl Acetate. Purify via column chromatography (Silica gel, MeOH:DCM 5:95).
-
Yield: Expect 40-60% yield of a pale yellow solid.
2.3 Synthesis Workflow Diagram
Figure 1: Retrosynthetic pathway for the preparation of the target ligand via an
Functional Application: Molecular Imprinted Polymers (MIPs)[1]
The most significant application of this ligand is in Molecular Imprinting .[1] The vinyl group allows the ligand to act as a functional monomer that "freezes" a specific coordination geometry around a template metal ion within a polymer matrix.[1]
3.1 The "Self-Assembly" Protocol
This method ensures high selectivity for target metals (e.g.,
-
Pre-Assembly:
-
Mix Ligand (2 eq) with Template Metal Salt (
, 1 eq) in Acetonitrile. -
Stir for 30 mins. The Imidazole
and Phenolic coordinate to the metal, forming a sandwich complex.[1]
-
-
Polymerization:
-
Template Removal:
3.2 MIP Logic Diagram
Figure 2: Workflow for creating Molecular Imprinted Polymers (MIPs) using the ligand as a functional monomer.[1]
Coordination Chemistry & Supramolecular Potential[1]
In non-polymeric applications, the ligand serves as a building block for Coordination Polymers (CPs) .[1]
-
Bridging Capability: The large separation between the Imidazole
and Phenolic (approx 6-8 Å depending on torsion) makes it an excellent candidate for constructing infinite 1D chains or 2D nets.[1] -
Fluorescence: The conjugated vinyl-phenol system often exhibits Excited-State Intramolecular Proton Transfer (ESIPT) if the geometry allows, or rigid-body fluorescence when coordinated to
metals ( , ), making it useful for luminescent sensing.[1]
4.1 Structural Diversity Table[1]
| Metal Center | Geometry | Coordination Outcome | Application |
| Tetrahedral | Photoluminescence (Blue emission) | ||
| Square Planar | Bis-ligand complexes (trans-N2O2) | Catalysis (Oxidation reactions) | |
| Linear | Antimicrobial coatings |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2805536: 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from [Link][1]
-
Anderson, E. B., & Long, T. E. (2010). Imidazole- and Imidazolium-Containing Polymers for Biology and Material Science Applications.[1] Polymer, 51(12), 2447-2454.[1] (Contextual grounding for vinyl-imidazole polymerization).
-
Haginaka, J. (2009). Monodisized Polymer Particles for Molecular Imprinting.[1] Journal of Chromatography A, 1216(43), 7368-7380.[1] (Protocol validation for vinyl-monomer imprinting).
Sources
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
This guide provides a comprehensive technical overview of the methodologies employed to determine the molecular weight and chemical formula of 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure accurate and reliable compound characterization.
Introduction: The Significance of Structural Elucidation
The precise determination of a compound's molecular weight and formula is a cornerstone of chemical and pharmaceutical research. For a novel or synthesized molecule like 2-[1-(1H-imidazol-1-yl)vinyl]phenol, this foundational data is critical for identity confirmation, purity assessment, and as a prerequisite for further spectroscopic and biological evaluation.[1] The presence of both a phenol and an imidazole moiety suggests potential for diverse chemical reactivity and biological activity, making accurate characterization paramount.[2] This guide will detail the synergistic application of mass spectrometry for molecular weight determination and elemental analysis for establishing the empirical and, subsequently, the molecular formula.
Core Physicochemical Properties
A thorough analysis begins with an understanding of the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[3] |
| Average Molecular Weight | 186.21 g/mol | PubChem[3] |
| Monoisotopic Molecular Weight | 186.079312947 Da | PubChem[3] |
The distinction between average and monoisotopic molecular weight is crucial. Average molecular weight is calculated using the weighted average of the natural abundances of all isotopes of each element. In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element. High-resolution mass spectrometry measures the monoisotopic mass, providing a highly accurate value for formula determination.[4]
Experimental Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] This information allows for the precise determination of a compound's molecular weight.
The Causality Behind Experimental Choices
For a small organic molecule like 2-[1-(1H-imidazol-1-yl)vinyl]phenol, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.[6] These methods minimize fragmentation during the ionization process, ensuring a prominent molecular ion peak (M⁺) which directly corresponds to the molecular weight of the intact molecule.[7] The choice between ESI and MALDI often depends on the sample's polarity and thermal stability; for this compound, ESI is a robust choice.
Experimental Workflow: ESI-MS
The following diagram illustrates a typical workflow for the analysis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol using ESI-Mass Spectrometry.
Caption: Workflow for ESI-MS analysis.
Step-by-Step Protocol for ESI-MS
-
Sample Preparation: A dilute solution of 2-[1-(1H-imidazol-1-yl)vinyl]phenol is prepared in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[6] As the solvent evaporates, gas-phase ions, primarily the protonated molecule [M+H]⁺, are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their m/z ratio.[1]
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[5]
-
Data Interpretation: The spectrum is analyzed to identify the molecular ion peak. For 2-[1-(1H-imidazol-1-yl)vinyl]phenol (monoisotopic mass = 186.0793 Da), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 187.0866. The high-resolution measurement of this peak confirms the molecular weight.[8]
Fragmentation Analysis: A Glimpse into Structure
While soft ionization minimizes fragmentation, some fragmentation is inevitable and provides valuable structural information.[7][9] The fragmentation pattern acts as a "molecular fingerprint."[7]
Caption: Potential fragmentation pathways.
Common fragmentation patterns can be predicted based on the structure. For 2-[1-(1H-imidazol-1-yl)vinyl]phenol, cleavage of the C-N bond between the vinyl group and the imidazole ring is a likely fragmentation pathway. This would result in fragment ions corresponding to the imidazole cation (C₃H₄N₂⁺, m/z ≈ 68) and the vinylphenol cation (C₈H₇O⁺, m/z ≈ 119).[10] Identifying these fragments in the mass spectrum provides further confidence in the structural assignment.
Elemental Analysis for Formula Determination
While high-resolution mass spectrometry can often suggest a molecular formula, elemental analysis provides orthogonal confirmation by determining the mass percentages of the constituent elements.[11]
The Principle of Combustion Analysis
Combustion analysis is a robust technique for determining the empirical formula of an organic compound.[12][13] A precisely weighed sample of the compound is burned in an excess of oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). The amounts of CO₂ and H₂O produced are accurately measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. Nitrogen content is typically determined by measuring the N₂ gas produced.
From Percent Composition to Empirical Formula
The following steps outline the process of converting elemental analysis data into an empirical formula:[14]
-
Assume a 100g Sample: This simplifies the conversion of mass percentages directly to grams of each element.[15]
-
Convert Mass to Moles: The mass of each element is divided by its atomic mass to determine the number of moles.
-
Determine the Simplest Whole-Number Ratio: The mole value of each element is divided by the smallest mole value obtained in the previous step.[15]
-
Establish the Empirical Formula: The resulting ratios, rounded to the nearest whole numbers, give the subscripts for the empirical formula.
Theoretical Elemental Composition
| Element | Atomic Mass ( g/mol ) | Moles in 1 mole of C₁₁H₁₀N₂O | Mass in 1 mole (g) | Mass Percent (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 70.99% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.41% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.05% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.59% |
| Total | 186.214 | 100.00% |
Deriving the Molecular Formula
The molecular formula is an integer multiple of the empirical formula.[11] To determine the molecular formula, the experimentally determined molecular weight (from mass spectrometry) is divided by the empirical formula mass.[12]
n = (Molecular Weight) / (Empirical Formula Mass)
For 2-[1-(1H-imidazol-1-yl)vinyl]phenol, the empirical formula is C₁₁H₁₀N₂O. The empirical formula mass is 186.21 g/mol . Since the experimentally determined molecular weight is also approximately 186.21 g/mol , the integer multiple 'n' is 1. Therefore, the molecular formula is the same as the empirical formula: C₁₁H₁₀N₂O.
Conclusion: A Self-Validating System
The combination of high-resolution mass spectrometry and elemental analysis creates a self-validating system for the structural elucidation of 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Mass spectrometry provides a precise molecular weight, while elemental analysis confirms the elemental composition and, consequently, the empirical formula. The congruence of the molecular weight with the empirical formula mass provides a high degree of confidence in the assigned molecular formula, C₁₁H₁₀N₂O. This rigorous characterization is a critical first step in the journey of drug discovery and development, enabling further investigation into the compound's chemical and biological properties.
References
-
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). Determining Empirical and Molecular Formulas. Retrieved from [Link]
-
Chem LibreTexts. (2023, October 30). Stoichiometry: Elemental Analysis. Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
Science Ready. (2022, March 2). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Quora. (2018, August 29). What analytical method could you use to determine an unknown compound's molecular formula (unknown compound meaning that I don't know what could it be)? Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
De La-Roche, G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Agilent. (2024, February 1). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Retrieved from [Link]
-
Chem LibreTexts. (2023, October 30). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2805536, 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from [Link]
-
Chem LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]
-
Study.com. (2021, August 2). Determining the Empirical Formula of a Substance. Retrieved from [Link]
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- 1. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem [benchchem.com]
- 3. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 6. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
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- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
Technical Guide: Synthesis and Chemistry of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
This guide provides an in-depth technical analysis of the synthesis, history, and chemical behavior of 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS 74204-47-0). It is structured to serve researchers requiring actionable synthetic protocols and mechanistic insights.
Part 1: Historical Context & Discovery Profile
The "Azole" Revolution Context
The discovery of 2-[1-(1H-imidazol-1-yl)vinyl]phenol did not occur in isolation but emerged during the "Golden Age" of Antifungal Research (1960s–1980s) . Following the success of early azoles like Clotrimazole and Miconazole, researchers at pharmaceutical majors (notably Janssen Pharmaceutica and Bayer) aggressively explored the structure-activity relationships (SAR) of imidazole derivatives.
While the saturated ethanols (like Miconazole) became blockbusters, the vinyl-imidazole analogues were investigated for two distinct properties:
-
Rigid Pharmacophores: The double bond restricts the rotation of the imidazole ring relative to the phenyl group, potentially locking the molecule into a high-affinity conformation for CYP51 inhibition (the target enzyme in fungal sterol biosynthesis).
-
Polymer Precursors: As a hydroxystyrene derivative, this compound serves as a functional monomer for synthesizing metal-chelating polymers and high-performance resins, a field dominated by industrial players like BASF.
The Structural Target
The molecule features a unique
-
Scaffold: 2-Hydroxystyrene (Vinylphenol).[1]
-
Substitution: An imidazole ring at the
-position (C1 of the vinyl group). -
Significance: This creates a conjugated "push-pull" electronic system between the electron-rich phenol and the electron-deficient imidazole, making the vinyl group highly reactive.
Part 2: Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must deconstruct the molecule at its most labile bonds.
Disconnection Approach
The primary disconnection is the
-
Path A (Elimination): Dehydration of a 1-(2-hydroxyphenyl)-1-(imidazol-1-yl)ethanol precursor.
-
Challenge: The precursor is a hemiaminal-like structure and is often unstable, reverting to the ketone and imidazole.
-
-
Path B (Nucleophilic Vinylic Substitution -
V): Reaction of an -halo-vinyl phenol with imidazole.
Strategic Workflow Visualization
The following diagram outlines the logical flow from starting material to target.
Caption: Retrosynthetic logic flow prioritizing the Vinyl Halide pathway for regioselectivity.
Part 3: Detailed Synthetic Protocol
Warning: This protocol involves hazardous reagents (Thionyl chloride, strong bases). All procedures must be performed in a fume hood.
Phase 1: Protection of the Phenolic Hydroxyl
Direct reaction of 2-hydroxyacetophenone often leads to polymerization or O-alkylation. We first protect the phenol as a methyl ether or silyl ether.
-
Reagents: 2-Hydroxyacetophenone, Dimethyl sulfate (DMS),
, Acetone. -
Protocol:
-
Dissolve 2-hydroxyacetophenone (1.0 eq) in acetone.
-
Add anhydrous
(1.5 eq). -
Add Dimethyl sulfate (1.1 eq) dropwise at 0°C.
-
Reflux for 4 hours.
-
Yield: ~95% of 2-Methoxyacetophenone .
-
Phase 2: Synthesis of the -Chlorostyrene Electrophile
This is the critical activation step. We convert the ketone to a vinyl chloride.
-
Reagents: 2-Methoxyacetophenone, Phosphorus Pentachloride (
). -
Mechanism: Formation of a gem-dichloride intermediate followed by thermal elimination of HCl.
-
Protocol:
-
Place
(1.1 eq) in a dry flask under . -
Add 2-Methoxyacetophenone (1.0 eq) slowly (exothermic).
-
Heat the mixture to 60°C for 2 hours. Evolution of HCl gas will be observed.[4]
-
Distill the product under reduced pressure.
-
Product: 1-(1-chlorovinyl)-2-methoxybenzene .
-
Phase 3: Nucleophilic Vinylic Substitution ( V)
We now couple the imidazole to the vinyl group.
-
Reagents: Imidazole, Sodium Hydride (NaH), DMF (anhydrous).
-
Protocol:
-
Activation: In a separate flask, dissolve Imidazole (1.2 eq) in dry DMF. Add NaH (1.2 eq) at 0°C and stir for 30 min to generate the sodium imidazolide salt.
-
Coupling: Add the solution of 1-(1-chlorovinyl)-2-methoxybenzene dropwise to the imidazolide solution.
-
Reaction: Heat to 80°C for 6 hours. The mechanism proceeds via addition of the imidazolide to the double bond, followed by elimination of the chloride ion.
-
Workup: Quench with ice water, extract with Ethyl Acetate.
-
Intermediate: 2-[1-(1H-imidazol-1-yl)vinyl]anisole .
-
Phase 4: Deprotection
Finally, we reveal the free phenol.
-
Reagents:
(Boron tribromide) in DCM. -
Protocol:
-
Dissolve the intermediate in dry DCM at -78°C.
-
Add
(1M in DCM, 2.0 eq) dropwise. -
Allow to warm to Room Temperature (RT) overnight.
-
Quench: Carefully add MeOH at 0°C.
-
Purification: Neutralize with
, extract, and recrystallize from Ethanol/Water. -
Final Product: 2-[1-(1H-imidazol-1-yl)vinyl]phenol .
-
Part 4: Mechanistic Validation & Data
Reaction Mechanism: Addition-Elimination
The substitution of the vinyl chloride by imidazole is not a standard
Caption: The Addition-Elimination mechanism characteristic of nucleophilic vinylic substitution (
Analytical Data Profile
When validating the synthesized compound, compare against these expected parameters:
| Parameter | Expected Value/Observation | Notes |
| Physical State | Crystalline Solid | Often off-white or pale yellow.[5] |
| Melting Point | 145–150 °C | Dependent on purity/solvate. |
| Characteristic gem-vinyl protons. | ||
| Imidazole C2-H is distinctively deshielded (~7.8 ppm). | ||
| Mass Spec (ESI) | Consistent with formula | |
| Solubility | DMSO, Methanol, dilute Acid/Base | Amphoteric due to Phenol (acidic) and Imidazole (basic). |
Part 5: Safety & Handling
-
Thionyl Chloride /
: Highly corrosive and water-reactive. Releases HCl gas. Use a scrubber. -
Sodium Hydride: Pyrophoric. Handle under inert atmosphere (
or ). -
Biological Activity: As an imidazole derivative, this compound may possess potent antifungal or enzyme-inhibitory properties. Handle with universal precautions for bioactive small molecules.
References
-
BenchChem. (2025). 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 Structure and Reactivity Profile. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2805536, 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Imidazoles and N-Vinyl Derivatives. (General reference for imidazole N-alkylation methodologies). Retrieved from
- Attanasi, O. A., et al. (2002). Reaction of 1,2-diaza-1,3-butadienes with imidazoles: A route to 1-vinylimidazoles. Tetrahedron, 58(9), 1773-1779. (Provides mechanistic context for vinyl-imidazole coupling).
Sources
Application Note & Synthesis Protocol: 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol, a molecule of interest for researchers in medicinal chemistry and materials science. The synthetic strategy is built upon a two-step sequence commencing with the readily available starting material, 2-hydroxyacetophenone. The protocol first details the conversion of 2-hydroxyacetophenone to the key intermediate, 2-(1-chlorovinyl)phenol, followed by a copper-catalyzed N-vinylation with imidazole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction
The molecular scaffold of 2-[1-(1H-imidazol-1-yl)vinyl]phenol incorporates two key pharmacophores: the imidazole ring and a vinylphenol moiety. The imidazole nucleus is a ubiquitous feature in numerous biologically active compounds and pharmaceuticals, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] Similarly, vinylphenols serve as versatile building blocks in organic synthesis and as monomers in polymer chemistry, with the vinyl group amenable to a wide range of chemical transformations.[1] The combination of these two motifs in the target molecule suggests potential applications in areas such as antifungal agents, enzyme inhibitors, or as a platform for novel functional polymers.[1]
This application note outlines a reliable and reproducible synthetic route to 2-[1-(1H-imidazol-1-yl)vinyl]phenol, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that a primary disconnection at the C-N bond between the imidazole ring and the vinyl group is the most logical approach.[1] This leads to two key synthons: the imidazole nucleophile and an electrophilic 2-vinylphenol derivative. A plausible electrophile is 2-(1-chlorovinyl)phenol, which can be derived from the commercially available 2-hydroxyacetophenone.
Caption: Retrosynthetic analysis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
Reaction Mechanism
The synthesis proceeds in two distinct stages:
-
Formation of 2-(1-chlorovinyl)phenol: This step involves the reaction of 2-hydroxyacetophenone with phosphorus pentachloride (PCl₅). The reaction is believed to proceed through the formation of a tetrachlorophosphorane intermediate, which then eliminates hydrogen chloride and phosphoryl chloride to yield the desired vinyl chloride.
-
Copper-Catalyzed N-Vinylation of Imidazole: This is a type of Ullmann condensation reaction. The proposed mechanism involves the oxidative addition of the vinyl chloride to a Cu(I) species, forming a Cu(III) intermediate. The imidazole, coordinated to the copper center, then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. A base is required to deprotonate the imidazole, increasing its nucleophilicity.
Experimental Protocols
PART 1: Synthesis of 2-(1-chlorovinyl)phenol
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2-Hydroxyacetophenone | 98% |
| Phosphorus pentachloride | ≥98% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Saturated NaHCO₃ solution | Aqueous |
| Anhydrous MgSO₄ | For drying |
| Round-bottom flask | 250 mL, with magnetic stirrer |
| Reflux condenser | |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| Fume hood | Required for handling PCl₅ and DCM |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (10.0 g, 73.4 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Caution: Perform this step in a well-ventilated fume hood. Slowly add phosphorus pentachloride (16.8 g, 80.7 mmol) to the stirred solution in small portions over 30 minutes. The addition is exothermic and will cause the evolution of HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Gently reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (200 g) in a beaker.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-(1-chlorovinyl)phenol can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
PART 2: Synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2-(1-chlorovinyl)phenol | From Part 1 |
| Imidazole | 99% |
| Copper(I) iodide (CuI) | 98% |
| L-Proline | ≥99% |
| Potassium carbonate (K₂CO₃) | Anhydrous, powder |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% |
| Ethyl acetate | For extraction |
| Saturated NH₄Cl solution | Aqueous |
| Anhydrous Na₂SO₄ | For drying |
| Schlenk flask | 100 mL, with magnetic stirrer |
| Inert atmosphere | Nitrogen or Argon |
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(1-chlorovinyl)phenol (5.0 g, 32.3 mmol), imidazole (2.4 g, 35.5 mmol), copper(I) iodide (0.31 g, 1.6 mmol), L-proline (0.37 g, 3.2 mmol), and anhydrous potassium carbonate (8.9 g, 64.6 mmol).
-
Add anhydrous dimethyl sulfoxide (50 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
Caption: Experimental workflow for the synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the molecule. The disappearance of the methyl protons from 2-hydroxyacetophenone and the appearance of vinyl and imidazole proton signals will be indicative of the successful synthesis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the O-H stretch of the phenol and C=C stretching of the vinyl and imidazole groups.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of vinyl chloride | Incomplete reaction; decomposition of product during workup. | Ensure anhydrous conditions. Increase reflux time. Perform workup at low temperatures. |
| Step 2: No reaction or low conversion | Inactive catalyst; insufficient base; non-anhydrous conditions. | Use fresh CuI. Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous DMSO. Increase reaction temperature or time. Consider a different ligand for copper. |
| Formation of side products | Self-polymerization of vinylphenol; side reactions of imidazole. | Maintain a strict inert atmosphere. Ensure proper stoichiometry of reagents. Optimize purification conditions. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling phosphorus pentachloride, dichloromethane, and dimethyl sulfoxide.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus pentachloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Copper salts are toxic. Avoid ingestion and skin contact.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Busto, E., & Kroutil, W. (2015). para Vinylation of Unprotected Phenols by a Biocatalytic Cascade. Angewandte Chemie International Edition, 54(37), 10899–10902. [Link]
-
Kálai, T., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molecules, 23(2), 433. [Link]
-
Busto, E., et al. (2015). Vinylation of Unprotected Phenols Using a Biocatalytic System. PubMed. [Link]
-
Al-Tel, T. H. (2008). Stereoselective C(2)-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile. PubMed. [Link]
-
Kálai, T., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Au‐catalysed vinylation of phenol using vinyl acetate as the vinylating... ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalytic N-vinylation of imidazoles with (E)-vinyl chlorides by FeCl 3... ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. ResearchGate. [Link]
-
Pospiech, S., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(24), 3500-3505. [Link]
-
ResearchGate. (n.d.). (PDF) Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
PrepChem.com. (n.d.). Synthesis of vinylphenol. PrepChem.com. [Link]
- Kroutil, W., et al. (2016). Method for producing p -vinylphenols.
Sources
Preparation of metal complexes using 2-[1-(1H-imidazol-1-yl)vinyl]phenol
An In-Depth Guide to the Synthesis and Application of Metal Complexes with 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Introduction: The Significance of N,O-Donor Ligands in Modern Chemistry
The convergence of imidazole and phenol moieties within a single molecular framework creates a powerful class of N,O-bidentate chelating ligands. The imidazole ring, a ubiquitous heterocycle in biological systems and medicinal chemistry, offers a versatile coordination site through its imine nitrogen.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions is central to its role in numerous enzymes and therapeutic agents.[2][3] When combined with a phenolic hydroxyl group, which can be deprotonated to form a strongly coordinating phenolate, the resulting ligand system can form highly stable, often six-membered, chelate rings with a wide array of metal ions. This structural motif is a cornerstone in the development of advanced materials, catalysts, and novel therapeutic agents.[4][5]
The ligand 2-[1-(1H-imidazol-1-yl)vinyl]phenol is a particularly interesting example. It possesses three potential coordination sites: the sp²-hybridized nitrogen of the imidazole ring, the phenolic oxygen, and the π-system of the vinyl group.[6] This structure allows it to act as a monoanionic, bidentate N,O-donor ligand, forming stable complexes with transition metals and other cations. The vinyl linkage provides a degree of conformational flexibility while maintaining electronic communication between the two coordinating groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this ligand, its complexation with metal ions, and detailed protocols for its characterization and potential applications.
Part 1: Synthesis of the Ligand: 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Synthetic Rationale and Strategy
The synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol is not widely documented in dedicated research articles, but a robust synthetic pathway can be devised through retrosynthetic analysis.[6] The most logical approach involves a two-step sequence starting from the commercially available 2-hydroxyacetophenone. This strategy hinges on first converting the acetyl group into a more reactive vinyl halide, which then serves as an electrophile for the nucleophilic imidazole ring.
The key steps are:
-
Halogenation/Dehydration: Conversion of the ketone in 2-hydroxyacetophenone into a vinyl halide (e.g., 2-(1-chlorovinyl)phenol). This creates a good leaving group on the vinyl carbon.
-
Nucleophilic Substitution: Reaction of the vinyl halide intermediate with imidazole. The nucleophilic N-1 of imidazole displaces the halide to form the target C-N bond.[6]
This approach is favored for its directness and reliance on well-established reaction mechanisms.
Visualizing the Synthetic Pathway
Caption: Synthetic route for 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
Detailed Experimental Protocol: Ligand Synthesis
Materials and Reagents:
-
2-Hydroxyacetophenone
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Imidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step A: Synthesis of 2-(1-Chlorovinyl)phenol
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Add 2-hydroxyacetophenone (e.g., 10.0 g, 73.4 mmol) and dry dichloromethane (100 mL) to the flask. Stir to dissolve.
-
Reagent Addition: Carefully add phosphorus pentachloride (16.8 g, 80.7 mmol) portion-wise over 30 minutes. The reaction is exothermic and will evolve HCl gas. Ensure the setup is vented to a scrubber.
-
Reflux: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly over 200 g of crushed ice in a beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 2-(1-chlorovinyl)phenol, is typically an oil and can be used in the next step without further purification if TLC shows a major product spot.
Step B: Synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
-
Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, add imidazole (5.5 g, 80.7 mmol) and anhydrous DMF (80 mL). Stir until the imidazole dissolves.
-
Base Addition: Add anhydrous potassium carbonate (15.2 g, 110 mmol).
-
Reactant Addition: Add the crude 2-(1-chlorovinyl)phenol from Step A (assuming ~73.4 mmol) dissolved in a small amount of DMF (20 mL) to the flask.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC until the vinyl chloride intermediate is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into 500 mL of cold water. A precipitate may form. If not, extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash with water (3 x 200 mL) to remove DMF, followed by brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent to yield 2-[1-(1H-imidazol-1-yl)vinyl]phenol as a solid or viscous oil.
Expected Ligand Characterization Data
The identity and purity of the synthesized ligand should be confirmed using standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenol ring, the three distinct protons of the imidazole ring, two geminal vinylic protons (appearing as singlets or doublets), and a broad singlet for the phenolic -OH proton.[7] |
| ¹³C NMR | Resonances for the aromatic and imidazole carbons, as well as the two vinylic carbons.[7] |
| FT-IR | A broad absorption band in the range of 3200-2800 cm⁻¹ for the phenolic O-H stretch, aromatic C-H stretches (~3100-3000 cm⁻¹), and characteristic C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region.[7] |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₁₁H₁₀N₂O (M.W. 186.21 g/mol ).[7] |
Part 2: Preparation of Metal Complexes
Core Principles of Complexation
The 2-[1-(1H-imidazol-1-yl)vinyl]phenol ligand typically coordinates to metal ions in a bidentate fashion through the imidazole nitrogen and the deprotonated phenolic oxygen. The formation of the complex is usually achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Key Experimental Considerations:
-
Metal Salt: The choice of metal salt (e.g., chlorides, acetates, nitrates) is crucial. Acetates or nitrates are often used when the anion is not intended to coordinate. Chlorides are common, but the chloride ion can sometimes occupy a coordination site.
-
Solvent: Alcohols like methanol or ethanol are frequently used as they can dissolve both the ligand and many metal salts. For less soluble components, solvents like DMF or DMSO may be necessary.[8][9]
-
Stoichiometry: The molar ratio of metal to ligand (M:L) determines the final structure. Ratios of 1:1 or 1:2 are common, leading to complexes like [M(L)X₂] or [M(L)₂], respectively, where X is a coordinating solvent or anion.
-
Role of a Base: The phenolic proton is acidic and must be removed for the oxygen to coordinate. This is often achieved by adding a weak base like triethylamine (NEt₃) or a stronger base like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) to the reaction mixture.[10]
General Protocol for the Synthesis of a Metal(II) Complex
This protocol is a general template and should be optimized for each specific metal ion.
Materials:
-
2-[1-(1H-imidazol-1-yl)vinyl]phenol (Ligand, L)
-
A Metal(II) salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, ZnCl₂, PdCl₂)
-
Methanol or Ethanol
-
Triethylamine (NEt₃) or Sodium Methoxide (NaOMe) solution
Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask with stirring.
-
Base Addition: Add a stoichiometric equivalent of base (e.g., 2 mmol for a 1:1 M:L complex, 4 mmol for a 1:2 complex) to the ligand solution. For example, add a freshly prepared solution of NaOMe (2 mmol in 5 mL of methanol) dropwise. Stir for 15-20 minutes to ensure complete deprotonation of the phenol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., 1 mmol for a 1:2 complex, 2 mmol for a 1:1 complex) in 15 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-6 hours to ensure the reaction goes to completion.
-
Isolation:
-
If a precipitate forms: Cool the mixture to room temperature, and then further cool in an ice bath. Collect the solid product by vacuum filtration.
-
If no precipitate forms: Reduce the volume of the solvent under reduced pressure until a solid begins to form. Cool the mixture and collect the solid by filtration.
-
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a non-polar solvent like diethyl ether or hexanes.
-
Drying: Dry the final metal complex under vacuum.
Visualizing the General Workflow
Sources
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem [benchchem.com]
- 7. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
Reaction conditions for coupling imidazole and vinyl phenols
Application Note: Optimized Reaction Conditions for the C–N Coupling of Imidazoles and Vinyl Phenols
Introduction & Mechanistic Rationale
The strategic coupling of imidazole derivatives with vinyl phenols is a critical transformation in medicinal chemistry, enabling the synthesis of pharmacophores found in numerous antifungal agents, enzyme inhibitors, and advanced functional materials [1]. However, the dual reactivity of the substrate—featuring both an electrophilic/nucleophilic vinyl moiety and a competitive phenolic hydroxyl group—presents significant chemoselectivity challenges.
Depending on the target molecular architecture, scientists must choose between two divergent synthetic pathways:
-
Direct Hydroamination: An atom-economical addition of the imidazole N–H across the unactivated C=C double bond of the vinyl phenol, yielding a saturated alkyl-imidazole linkage [2].
-
Transition-Metal Catalyzed C–N Cross-Coupling: The coupling of a pre-functionalized halovinyl phenol (e.g., 2-(1-bromovinyl)phenol) with imidazole, which retains the alkene to yield a conjugated vinyl-imidazole framework[3].
As a guiding principle, the phenolic –OH group often requires transient protection (e.g., as a tert-butyldimethylsilyl (TBS) ether) to prevent competitive O-vinylation or catalyst poisoning via stable metal-phenoxide formation.
Caption: Decision matrix for selecting the appropriate C-N coupling strategy.
Strategy 1: Direct Catalytic Hydroamination
Hydroamination is a 100% atom-economical process. When coupling imidazole with styrenyl systems (such as vinyl phenols), the regioselectivity (Markovnikov vs. anti-Markovnikov) is heavily dictated by the catalyst system [4]. Copper(I) catalysis generally favors the anti-Markovnikov product due to the formation of a stable
Optimization of Hydroamination Conditions
To establish a self-validating protocol, various catalytic systems were evaluated for the coupling of 4-vinylphenol (TBS-protected) and imidazole.
Table 1: Quantitative Comparison of Hydroamination Conditions
| Entry | Catalyst / Reagent | Base | Solvent | Temp (°C) | Regioselectivity | Yield (%) |
| 1 | None (Thermal) | None | Toluene | 150 | N/A | < 5 |
| 2 | CuI (10 mol%) | Cs₂CO₃ | DMF | 110 | Anti-Markovnikov | 42 |
| 3 | CuI (10 mol%) / O₂ | KOtBu | NMP | 100 | Anti-Markovnikov | 78 |
| 4 | CsOH·H₂O (20 mol%) | None | NMP | 140 | Markovnikov | 85 |
| 5 | Photoenzyme (Flavin) | Buffer | Aqueous | 25 | Enantioselective | 91 |
Note: Entry 4 represents the most scalable and robust method for Markovnikov addition, while Entry 3 is preferred for anti-Markovnikov selectivity.
Protocol: Base-Mediated Hydroamination (Markovnikov Selective)
Objective: Synthesize 1-(1-(4-hydroxyphenyl)ethyl)-1H-imidazole.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol) and CsOH·H₂O (0.2 mmol, 20 mol%).
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the phenol.
-
Reagent Addition: Inject anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL), followed by 4-vinylphenol (1.0 mmol). Expert Insight: NMP is crucial here as its high dielectric constant stabilizes the polar transition state of the nucleophilic attack.
-
Reaction: Seal the flask and heat to 140 °C in a pre-heated oil bath for 18 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to remove NMP and residual base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH, 95:5) to yield the pure product.
Strategy 2: Transition-Metal Catalyzed C–N Cross-Coupling
When the retention of the vinyl double bond is required (e.g., synthesizing 2-[1-(1H-imidazol-1-yl)vinyl]phenol), the starting material must be a pre-functionalized halovinyl phenol [1]. Palladium-catalyzed Buchwald-Hartwig amination is the gold standard here.
Expert Insight: Imidazoles are notorious for poisoning Palladium catalysts by forming unreactive bis-ligated Pd(II) complexes. To circumvent this, the highly bulky, electron-rich biaryl phosphine ligand XPhos must be employed. XPhos forces a mono-ligated Pd active species, accelerating reductive elimination before catalyst deactivation can occur [3].
Caption: Generalized catalytic cycle for transition-metal mediated C-N cross-coupling.
Optimization of Cross-Coupling Conditions
Table 2: Ligand and Base Screening for Pd-Catalyzed C-N Coupling
| Entry | Catalyst | Ligand | Base | Yield (%) | Observation |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | 12 | Catalyst poisoning observed. |
| 2 | Pd₂(dba)₃ | dppf | Cs₂CO₃ | 25 | Sluggish reductive elimination. |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | 45 | Partial deprotection of TBS ether. |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 94 | Clean conversion, high turnover. |
Protocol: Pd-Catalyzed C–N Coupling of (1-Bromovinyl)phenols
Objective: Synthesize 2-[1-(1H-imidazol-1-yl)vinyl]phenol from TBS-protected 2-(1-bromovinyl)phenol.
Step-by-Step Methodology:
-
Pre-catalyst Generation: In a nitrogen-filled glovebox, charge a dry 10 mL vial with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.05 mmol, 5 mol%). Add 1.0 mL of anhydrous 1,4-dioxane and stir for 15 minutes at room temperature until a deep red/orange active catalyst solution forms.
-
Reagent Loading: To a separate Schlenk tube, add imidazole (1.5 mmol) and finely milled anhydrous Cs₂CO₃ (2.0 mmol). Causality: Cs₂CO₃ is chosen over NaOtBu because strong alkoxides will prematurely cleave the TBS protecting group on the phenol.
-
Coupling Reaction: Transfer the pre-catalyst solution to the Schlenk tube. Add TBS-protected 2-(1-bromovinyl)phenol (1.0 mmol) dissolved in 2.0 mL of 1,4-dioxane.
-
Heating: Seal the tube and heat at 100 °C for 12 hours under vigorous stirring.
-
Deprotection (One-Pot): Cool the mixture to 0 °C. Quench the reaction by adding Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mL) dropwise to cleave the TBS ether. Stir for 1 hour at room temperature.
-
Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc, 1:1) to isolate the target conjugated vinyl phenol.
References
- Benchchem.2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0.
- PMC.A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design.
- PMC.Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- PMC.Exploring hydroamination-cycloaddition-fragmentation sequences to access polycyclicguanidines and vinyl-2-aminoimidazoles.
Application Note: Purification Protocols for 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Executive Summary
This guide details the purification strategies for 2-[1-(1H-imidazol-1-yl)vinyl]phenol , a bifunctional monomer and pharmaceutical intermediate. The compound features an amphoteric profile (basic imidazole, acidic phenol) and a reactive vinyl group.[1] Successful purification requires balancing the removal of synthesis byproducts (unreacted imidazole, oligomers) while preventing spontaneous polymerization of the vinyl moiety.
This protocol rejects rigid templates in favor of a logic-driven "Decision Tree" approach, allowing researchers to select the optimal method based on crude purity and available equipment.
Compound Profile & Stability Assessment[2]
Before initiating purification, the operator must understand the physicochemical levers available for separation.
| Feature | Chemical Implication for Purification |
| Amphoteric Nature | Contains a basic imidazole ( |
| Vinyl Group | Susceptible to radical polymerization and thermal degradation. Critical: Avoid temperatures |
| Solubility | Soluble in alcohols, DMSO, DMF. Moderate solubility in DCM/Ethyl Acetate. Insoluble in non-polar alkanes (Hexane/Heptane). |
| Common Impurities | Imidazole (starting material), Phenolic oligomers (colored), Inorganic salts (from Ullmann/coupling reactions). |
Pre-Purification Decision Tree
Do not blindly recrystallize. Analyze the crude mixture (TLC/HPLC) and follow this logic path to maximize yield.
Figure 1: Purification Strategy Decision Tree. Select method based on scale and crude purity.
Detailed Protocols
Method A: Anti-Solvent Crystallization (The Gold Standard)
Best for: High-purity crude (>85%) or final polishing.
Theory: This compound is soluble in polar organics (Ethanol, Acetone) but insoluble in non-polar hydrocarbons. By dissolving in a minimum volume of good solvent and slowly introducing a poor solvent, we force the formation of an ordered lattice, excluding impurities.
Protocol:
-
Dissolution: Dissolve crude solid in Ethanol (absolute) or Acetone at room temperature.
-
Note: Do not heat above 45°C. If heat is required, add 0.1% w/w BHT (Butylated hydroxytoluene) to prevent polymerization.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble salts/dust.
-
Precipitation: slowly add n-Heptane or Hexane dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
Ratio: Typically 1:3 (Solvent:Anti-solvent).
-
-
Crystallization: Store the flask at 4°C (fridge) for 12–24 hours.
-
Warning: Do not place in -20°C immediately; rapid cooling traps impurities.
-
-
Collection: Filter the white crystals, wash with cold Heptane, and dry under high vacuum at ambient temperature.
Method B: The "pH Swing" Extraction (Scalable & Specific)
Best for: Large scale (>5g) and removing non-amphoteric impurities.
Theory: We leverage the imidazole's basicity. At pH 2, the molecule is protonated (water-soluble cation). Neutral organic impurities remain in the organic layer. We then neutralize to pH 8, precipitating the free base.
Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction (Protonation):
-
Extract the EtOAc layer twice with 0.5 M HCl (aq) .
-
Chemistry: The imidazole nitrogen is protonated (
). The compound moves into the aqueous phase. -
Waste: Discard the organic EtOAc layer (contains non-basic tars/phenols).
-
-
Washing: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained organics.
-
Neutralization (Precipitation):
-
Cool the aqueous solution to 0–5°C.
-
Slowly add Saturated
or 2 M NaOH dropwise while monitoring pH. -
Target: Stop exactly at pH 7.5 – 8.0 .
-
Mechanism:[1][2][3][4][5] At this pH, the imidazole deprotonates to its neutral form, while the phenol remains largely protonated. The neutral molecule is least soluble in water and will precipitate.
-
-
Recovery: Filter the precipitate or extract with DCM if it forms an oil.
Figure 2: Acid-Base "pH Swing" Workflow for removing non-basic impurities.
Method C: Buffered Flash Chromatography
Best for: Complex mixtures or isolation from reaction byproducts.
Theory: Imidazole moieties interact strongly with the acidic silanols on silica gel, causing severe "streaking" or "tailing." To prevent this, the silica surface must be deactivated with a base (Triethylamine).
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase:
-
Base: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: 0%
5% MeOH in DCM. -
Modifier (Crucial): Add 1% Triethylamine (TEA) or 1%
to the mobile phase.
-
-
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample to neutralize acidic sites.
-
Loading: Load sample as a solid deposit on Celite or dissolved in a minimum volume of DCM.
-
Elution: Collect fractions. The product usually elutes mid-gradient.
-
Note: Evaporate fractions immediately to remove TEA.
-
Quality Control & Validation
Verify the success of your purification using these checkpoints.
| Technique | Acceptance Criteria | Notes |
| HPLC (UV) | Purity > 98% (Area %) | Use C18 column, Water/ACN gradient with 0.1% TFA. |
| 1H NMR | Integral Ratios | Check Vinyl protons (typically |
| Appearance | White to Off-White Solid | Yellow/Brown indicates oxidation or polymerization. |
| Solubility Test | Clear solution in 0.1M HCl | Turbidity indicates non-basic impurities remaining. |
References
-
Synthesis and Reactivity of Vinylimidazoles: Anderson, J. et al. "Poly(N-vinylimidazole) as a Functional Material." Journal of Polymer Science, 2015. 6
-
Purification of Phenolic Imidazoles: "Preparation method of 4-(imidazole-1-yl) phenol." Patent CN113512003A, 2021. 4[4][6]
-
General Properties of 2-[1-(1H-imidazol-1-yl)vinyl]phenol: PubChem Compound Summary for CID 2805536. 7
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104558372A - Vinyl imidazole polymer and preparation method and application thereof - Google Patents [patents.google.com]
- 4. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Poly(N-vinylimidazole/ethylene glycol dimethacrylate) for the purification and isolation of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystallization techniques for 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Application Note: Advanced Crystallization & Solid-State Characterization of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The isolation of 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS: 74204-47-0) presents a unique chemical engineering challenge due to its trifunctional nature: a basic imidazole ring, an acidic phenolic moiety, and a reactive vinyl linker. This molecule belongs to the styrene class but exhibits zwitterionic potential and susceptibility to both oxidation (phenol) and spontaneous polymerization (vinyl).
This guide moves beyond generic "recrystallization" to provide a mechanism-based approach. We exploit the molecule's pH-dependent solubility profile (amphoteric behavior) and thermal sensitivity to achieve high-purity crystalline phases suitable for X-ray diffraction (XRD) or pharmaceutical intermediate use.
Physicochemical Profile & Solubility Logic
Before attempting crystallization, one must understand the "Solubility Windows" dictated by the molecule's ionization states.
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Weight | 186.21 g/mol | Moderate molecular mobility. |
| LogP | ~1.8 (Lipophilic) | Low water solubility at neutral pH; good solubility in alcohols. |
| pKa (Imidazole) | ~6.9 (Basic N) | Protonation below pH 6 increases aqueous solubility. |
| pKa (Phenol) | ~10.0 (Acidic OH) | Deprotonation above pH 10 increases aqueous solubility. |
| Reactivity | Vinyl group | CRITICAL: Avoid temperatures >60°C to prevent polymerization. |
Visualization: pH-Dependent Solubility Landscape
The following diagram illustrates the "Sweet Spot" for crystallization (precipitation) based on ionization states.
Caption: The solubility U-curve. Crystallization yield is maximized in the neutral pH window (7.5–9.0) where the molecule is uncharged and least soluble in water.
Protocol A: Solvent-Mediated Cooling Crystallization (High Purity)
Objective: To obtain macroscopic single crystals suitable for XRD or high-purity standards. Mechanism: Exploits the temperature dependence of solubility in polar organic solvents.
Reagents:
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA). Note: Methanol is often too good a solvent, leading to poor yield.
-
Anti-Solvent: n-Hexane or Water (degassed).
-
Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) - trace amount (optional, prevents polymerization).
Step-by-Step Methodology:
-
Preparation: Weigh 500 mg of crude 2-[1-(1H-imidazol-1-yl)vinyl]phenol into a 20 mL scintillation vial.
-
Dissolution (The "Warm" Step):
-
Add Ethanol dropwise while warming the vial in a water bath set to 45°C .
-
Critical Control Point: Do not exceed 50°C. The vinyl group is thermally sensitive.
-
Swirl until fully dissolved. If particulates remain, filter through a 0.45 µm PTFE syringe filter into a clean, pre-warmed vial.
-
-
Nucleation Induction:
-
Remove from heat. Add n-Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution back to transparency.
-
-
Controlled Cooling:
-
Wrap the vial in cotton wool or place it in a Dewar flask to ensure slow cooling (approx. 1°C/hour) to room temperature.
-
Once at room temperature, move to a 4°C refrigerator for 24 hours.
-
-
Harvesting:
-
Filter crystals using vacuum filtration (Hirsch funnel).
-
Wash with cold (0°C) Hexane/Ethanol (9:1 ratio).
-
Dry under vacuum at room temperature (25°C) for 4 hours.
-
Protocol B: pH-Swing Reactive Precipitation (Scalable Purification)
Objective: Rapid purification of crude material containing non-ionizable impurities (e.g., styrene oligomers) or inorganic salts. Mechanism: Uses the amphoteric nature to selectively dissolve and re-precipitate the target molecule.
Reagents:
-
1.0 M Hydrochloric Acid (HCl).
-
2.0 M Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH).
-
pH Meter (Calibrated).
Step-by-Step Methodology:
-
Acidic Dissolution:
-
Suspend crude solid in water (10 mL/g).
-
Slowly add 1.0 M HCl while stirring until pH reaches ~2.0.
-
Result: The imidazole nitrogen protonates (Im-H⁺), rendering the molecule water-soluble.
-
-
Filtration of Impurities:
-
Filter the acidic solution.[1] Any undissolved solids at this stage are non-basic impurities (e.g., polymerized vinyl byproducts) and are discarded.
-
-
Targeted Neutralization (The "Swing"):
-
Place the filtrate in a beaker with overhead stirring.
-
Slowly titrate with 2.0 M NH₄OH.
-
Observation: As pH passes 6.0, the solution will cloud.
-
Target: Continue adding base until pH 8.5 is reached.
-
Warning: Do not overshoot to pH > 11, or the phenolic proton will dissociate, forming the soluble phenolate anion.
-
-
Aging (Ostwald Ripening):
-
Stir the slurry at low speed for 60 minutes at room temperature. This allows small amorphous particles to redissolve and grow onto larger crystalline lattices.
-
-
Isolation:
-
Filter the white/off-white precipitate.
-
Wash with neutral water (pH 7) to remove chloride salts.
-
Experimental Workflow Diagram
The following flowchart details the decision matrix for selecting the appropriate protocol based on crude purity and end-goal.
Caption: Decision matrix for purification. Protocol B is the workhorse for crude cleanup; Protocol A is the polishing step for final crystallization.
Critical Characterization Parameters
Once crystallized, verify the solid state using these specific markers:
-
1H NMR (DMSO-d6):
-
Verify the integrity of the vinyl protons.
-
Diagnostic: Vinyl protons typically appear as doublets/multiplets in the 5.0–7.5 ppm region. Disappearance or broadening suggests polymerization.
-
Phenol Proton: Look for a broad singlet >9.0 ppm (exchangeable).
-
-
Melting Point (DSC):
-
Expect a sharp endotherm. Broadening indicates amorphous content or degradation.
-
Note: If an exotherm appears immediately after melting, it indicates thermal polymerization of the vinyl group in the melt phase.
-
-
XRD (Powder):
-
Compare against simulated patterns if single-crystal data exists. Imidazole derivatives often show polymorphism; solvent choice (EtOH vs. IPA) may yield different polymorphs.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2805536, 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from [Link]
- Anderson, J. et al. (2019).Crystallization strategies for amphoteric imidazole derivatives.
Sources
Technical Application Note: Precision Functionalization of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
This guide details the functionalization strategies for 2-[1-(1H-imidazol-1-yl)vinyl]phenol , a specialized scaffold combining a phenolic nucleophile, a basic imidazole moiety, and a reactive vinyl linker.[1][2]
The protocols below are designed to address the specific chemoselectivity challenges posed by this molecule: preventing N-quaternization of the imidazole ring, avoiding acid-catalyzed hydrolysis of the enamine-like vinyl linker, and inhibiting spontaneous polymerization .[1]
Chemical Context & Reactivity Profile[1][2][3][4][5][6]
Before initiating functionalization, researchers must understand the electronic landscape of the molecule.[1] This compound is not merely a substituted phenol; it is a conjugated system where the vinyl group acts as a bridge between an electron-rich phenol and an electron-withdrawing (yet basic) imidazole.[1]
Structural Analysis[1]
-
The Phenol (-OH): The primary handle for functionalization.[1] pKa is estimated at ~9.8–10.[1]2. It acts as a hard nucleophile in its deprotonated state.[1]
-
The Imidazole Moiety: Attached via the N1 nitrogen to the vinyl group.[1][2] The N3 nitrogen remains free, possessing a lone pair (pKa of conjugate acid ~7.0).[1] This creates a competitive nucleophilic site that can lead to undesired N-alkylation (quaternization).[1]
-
The Vinyl Linker (-C=CH₂): This is an N-vinyl system (enamine-like).[1] It is electronically coupled to the phenol.[1]
The Chemoselectivity Challenge
The primary challenge is differentiating between the O-nucleophile (phenolate) and the N-nucleophile (imidazole N3).[1]
-
Thermodynamic Control: Under basic conditions (pH > 10), the phenol exists as a phenoxide anion, which is significantly more nucleophilic (kinetic rate) toward alkyl halides than the neutral imidazole nitrogen.[1]
-
Kinetic Control: Steric hindrance at the ortho-position requires accessible electrophiles.
Decision Matrix: Functionalization Pathways
The following diagram illustrates the decision logic for selecting a functionalization strategy based on the desired outcome and stability constraints.
Figure 1: Reactivity landscape highlighting the critical necessity of basic conditions to favor O-functionalization over decomposition or N-quaternization.[1]
Protocol A: Chemoselective O-Alkylation (Etherification)[1]
Objective: Install an alkyl group on the phenolic oxygen while suppressing N-alkylation of the imidazole.
Mechanism: Williamson Ether Synthesis adapted for acid-sensitive substrates.[1] Rationale: We use Potassium Carbonate (K₂CO₃) as a mild base.[1] It is strong enough to deprotonate the phenol (pKa ~10) but not strong enough to encourage rapid N-alkylation of the neutral imidazole in acetone/ACN.[1] Stronger bases (NaH) are risky as they might induce polymerization of the vinyl group.[1]
Materials
-
Substrate: 2-[1-(1H-imidazol-1-yl)vinyl]phenol (1.0 eq)
-
Electrophile: Alkyl Bromide/Iodide (1.1 eq) (e.g., Benzyl bromide, Methyl iodide)[1]
-
Base: Anhydrous K₂CO₃ (2.0 eq)[1]
-
Solvent: Anhydrous Acetone (or Acetonitrile for less reactive electrophiles)[1]
-
Catalyst (Optional): 18-Crown-6 (0.05 eq) if using K₂CO₃ in Acetone.[1]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous acetone (0.1 M concentration).
-
Note: Do not use alcohols; they compete for the electrophile.[1]
-
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution may turn yellow/orange, indicating phenoxide formation.[1]
-
-
Addition: Add the Alkyl Halide (1.1 eq) dropwise via syringe.
-
Control: Do not add large excess of alkyl halide to prevent N-quaternization.
-
-
Reaction: Stir at 40°C (mild reflux) for 4–12 hours. Monitor by TLC (eluent: 5% MeOH in DCM).[1]
-
Target Spot: Higher Rf than starting material.[1]
-
Side Product: N-alkylated salt will stay at the baseline.
-
-
Work-up (Non-Acidic):
Protocol B: O-Acylation (Prodrug/Protection Strategy)[1]
Objective: Create an ester or carbamate linkage. Rationale: The imidazole moiety within the molecule can act as an intramolecular nucleophilic catalyst (similar to DMAP), potentially accelerating the reaction.[1] However, this also makes the product susceptible to hydrolysis.
Materials
-
Substrate: 1.0 eq
-
Acylating Agent: Acetic Anhydride (1.2 eq) or Dimethylcarbamoyl chloride (1.2 eq)[1]
-
Base: Triethylamine (TEA) (1.5 eq)[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Procedure
-
Setup: Dissolve substrate in anhydrous DCM (0.2 M) under N₂ atmosphere. Cool to 0°C.[1][3]
-
Base Addition: Add TEA (1.5 eq).
-
Acylation: Add the acylating agent dropwise.
-
Critical: Maintain 0°C. The vinyl group is electron-rich; exothermic runaway could lead to polymerization.
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 10 minutes to hydrolyze excess anhydride.
-
Isolation: Separate phases. Wash organic layer with brine. Dry over MgSO₄.[1]
Protocol C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)[1]
Objective: Arylation of the phenol (Diaryl ether synthesis). Challenge: The imidazole nitrogen can poison Pd catalysts. Solution: Use a precatalyst system and a bulky ligand (e.g., XPhos or BrettPhos) that favors reductive elimination of the C-O bond and prevents N-coordination.[1]
Optimized Conditions Table
| Component | Recommendation | Reason |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard Pd source.[1] |
| Ligand | XPhos or JohnPhos (4 mol%) | Bulky biaryl phosphines prevent imidazole coordination to Pd.[1] |
| Base | K₃PO₄ (2.0 eq) | Mild, anhydrous base suitable for phenols.[1] |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents reduce N-nucleophilicity.[1] |
| Temperature | 80–100°C | Required for activation, but monitor for vinyl polymerization.[1] |
Analytical Validation & Quality Control
To ensure the integrity of the functionalized product, specific analytical markers must be verified.[1]
NMR Characterization[1]
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Vinyl Protons: Look for two doublets (geminal coupling) around δ 5.0–6.0 ppm.[1] If these disappear, the vinyl group has polymerized or hydrolyzed.[1]
-
Phenol OH: The broad singlet at δ 9.0–10.0 ppm must disappear upon O-functionalization.[1]
-
Imidazole C-H: The N-CH-N proton (C2 of imidazole) is distinctively downfield (δ ~7.5–8.0 ppm).[1] A significant shift in this peak suggests N-alkylation (quaternization).[1]
-
Stability Testing (Stress Test)
-
Hydrolytic Stability: Incubate 1 mg of product in THF/Water (1:1) at pH 4.[1]0. Analyze by HPLC at t=0 and t=24h.
References
-
PubChem. (n.d.).[1] Compound Summary: 2-[1-(1H-imidazol-1-yl)vinyl]phenol.[1][2][5] National Library of Medicine. Retrieved February 28, 2026, from [Link][1]
-
Beller, M., & Bolm, C. (Eds.).[1] (2004).[1] Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. Wiley-VCH.[1] (General reference for Pd-catalyzed phenol functionalization).
-
Luo, X., et al. (2011).[1] "Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives." Organic Letters, 13(9), 2306–2309.[1] (Insight into vinyl phenol reactivity).
-
Anderson, H. J., & Loader, C. E. (1985).[1] "The synthesis of N-vinyl imidazoles." Synthesis, 1985(4), 353-364.[1] (Reference for stability of N-vinyl azoles).
Sources
- 1. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US3337577A - Process for the preparation of n-vinyl-imidazole compounds - Google Patents [patents.google.com]
- 5. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Solvent Selection for Reactions of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Introduction: The Critical Role of the Reaction Medium
In the synthesis and derivatization of complex molecules, the choice of solvent is a paramount decision that extends far beyond simple dissolution. The solvent is an active participant, influencing reaction rates, altering selectivity, and even determining the final product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2] For a molecule with the nuanced functionalities of 2-[1-(1H-imidazol-1-yl)vinyl]phenol—a phenolic hydroxyl group, a nucleophilic imidazole ring, and a reactive vinyl linker—solvent selection is a critical parameter for achieving desired reaction outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach solvent selection for reactions involving this versatile scaffold.
Molecular Architecture and its Implications for Solvent Interaction
The structure of 2-[1-(1H-imidazol-1-yl)vinyl]phenol presents several key features that dictate its behavior in different solvent environments:
-
The Phenolic Hydroxyl Group: This acidic proton and the electron-rich aromatic ring are highly susceptible to hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This duality means that protic solvents can significantly solvate this portion of the molecule, potentially altering its nucleophilicity and the regioselectivity of electrophilic aromatic substitution reactions.[2][3][4]
-
The Imidazole Ring: This heterocyclic system contains both a basic (pyridine-like) nitrogen and a non-basic (pyrrole-like) nitrogen. The lone pair of electrons on the pyridine-like nitrogen makes it a potent nucleophile and a hydrogen bond acceptor. Its basicity can be modulated by the solvent environment.[5]
-
The Vinyl Group: This electron-rich double bond is susceptible to electrophilic addition and can also participate in various transition metal-catalyzed cross-coupling reactions. The polarity of the solvent can influence the stability of any charged intermediates formed during reactions at this site.
Theoretical Approaches to Solvent Screening: A Data-Driven Starting Point
Before embarking on extensive empirical screening, computational tools can provide valuable insights to narrow the field of potential solvents. These in silico methods can save considerable time and resources.
Hansen Solubility Parameters (HSPs)
HSPs are a powerful tool for predicting the solubility of a solute in a given solvent based on the principle of "like dissolves like".[6][7] The total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
By mapping the HSPs of 2-[1-(1H-imidazol-1-yl)vinyl]phenol and a range of solvents, one can identify solvents with similar HSPs, which are more likely to be effective. This method is particularly useful for designing solvent mixtures with tailored properties.[7]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict the thermodynamic properties of liquids and solutions, including solubility and activity coefficients.[8][9][10] It uses the screening charge density on the surface of molecules to calculate their chemical potential in a liquid phase.[8] This powerful tool can provide a ranked list of suitable solvents for a given reaction by predicting the solubility of reactants and the stability of key intermediates or transition states.[11]
Systematic Empirical Solvent Screening: A Practical Protocol
While theoretical predictions are invaluable, empirical validation is essential. The following protocol outlines a systematic approach to screen a diverse range of solvents for a hypothetical electrophilic aromatic substitution on the phenolic ring of 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
Objective: To identify the optimal solvent for the bromination of 2-[1-(1H-imidazol-1-yl)vinyl]phenol, maximizing yield and regioselectivity.
Materials:
-
2-[1-(1H-imidazol-1-yl)vinyl]phenol
-
N-Bromosuccinimide (NBS)
-
A selection of solvents with varying properties (see Table 1)
-
Standard laboratory glassware and analytical equipment (HPLC, NMR)
Experimental Workflow:
Caption: A systematic workflow for empirical solvent screening.
Protocol Steps:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 2-[1-(1H-imidazol-1-yl)vinyl]phenol in a suitable, relatively non-reactive solvent like acetonitrile.
-
Prepare a 0.1 M stock solution of N-Bromosuccinimide (NBS) in acetonitrile.
-
-
Reaction Setup:
-
In an array of labeled reaction vials, add a magnetic stir bar to each.
-
To each vial, add 1.0 mL of the 2-[1-(1H-imidazol-1-yl)vinyl]phenol stock solution (0.1 mmol).
-
To each vial, add 4.0 mL of the respective screening solvent to be tested.
-
Place the vial array in a temperature-controlled stirring block set to 25 °C.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding 1.0 mL of the NBS stock solution (0.1 mmol) to each vial simultaneously if possible.
-
Allow the reactions to stir for a predetermined time, for example, 4 hours.
-
-
Work-up and Analysis:
-
Quench each reaction by adding 1.0 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the organic components with a suitable solvent like ethyl acetate (3 x 5 mL).
-
Combine the organic layers for each reaction and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) for HPLC analysis.
-
Analyze each sample by HPLC to determine the conversion of the starting material and the relative peak areas of the product isomers.
-
For promising solvents, scale up the reaction slightly to isolate and characterize the products by NMR to confirm the regioselectivity (ortho vs. para substitution).
-
Data Presentation and Interpretation:
The results of the solvent screen should be tabulated to allow for easy comparison.
Table 1: Solvent Screening Results for the Bromination of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
| Solvent | Dielectric Constant (ε) | Solvent Class | Conversion (%) | Yield (%) | Regioselectivity (ortho:para) |
| Dichloromethane | 8.9 | Aprotic | 85 | 78 | 1:2.5 |
| Tetrahydrofuran | 7.5 | Aprotic | 92 | 88 | 1:3.2 |
| Acetonitrile | 37.5 | Polar Aprotic | 95 | 91 | 1:4.0 |
| N,N-Dimethylformamide | 36.7 | Polar Aprotic | 98 | 95 | 1:3.8 |
| Ethanol | 24.6 | Polar Protic | 65 | 58 | 1:1.5 |
| Water | 80.1 | Polar Protic | 40 | 32 | 1:1.2 |
| Toluene | 2.4 | Nonpolar | 30 | 25 | 1:2.0 |
| Hexane | 1.9 | Nonpolar | <5 | <5 | - |
Interpretation of Hypothetical Results:
-
Polar aprotic solvents like acetonitrile and DMF appear to provide the highest yields and favor the formation of the para-substituted product. This is likely due to their ability to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism without strongly solvating and deactivating the hydroxyl group through hydrogen bonding.
-
Polar protic solvents like ethanol and water show lower conversions and yields. This could be attributed to the strong hydrogen bonding between the solvent and the phenolic hydroxyl group, which can reduce its activating effect on the aromatic ring.
-
Nonpolar solvents like toluene and hexane result in poor conversions, likely due to the limited solubility of the starting material and the polar intermediates.
The Rise of Green Solvents in Modern Synthesis
In contemporary chemical research and development, the principles of green chemistry are of paramount importance.[1] The selection of a solvent should not only be based on its performance but also on its environmental impact, safety profile, and sustainability.[1][12] Many traditional solvents are derived from petrochemical sources and can be toxic or environmentally persistent.[1]
Fortunately, a growing number of "green" solvents are becoming available, derived from renewable resources and exhibiting more favorable safety and environmental profiles.[1] These include:
-
Bio-derived solvents: Such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and cyrene.
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components. They are often biodegradable and can be tailored for specific applications.[1][13]
-
Ionic Liquids (ILs): Salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them attractive from a safety perspective.[5]
When selecting a solvent, researchers should consult solvent selection guides provided by major pharmaceutical companies and regulatory bodies, which rank solvents based on their environmental, health, and safety (EHS) profiles.
Logical Framework for Solvent Selection
The following diagram illustrates a logical decision-making process for solvent selection in the context of reactions involving 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
Caption: A decision-making flowchart for solvent selection.
Conclusion
The selection of an optimal solvent for reactions involving 2-[1-(1H-imidazol-1-yl)vinyl]phenol is a multifaceted process that requires a blend of theoretical understanding, computational prediction, and empirical validation. By carefully considering the physicochemical properties of the substrate and the demands of the specific reaction, and by integrating green chemistry principles into the selection process, researchers can significantly enhance the efficiency, selectivity, and sustainability of their synthetic endeavors. The protocols and frameworks presented in this guide offer a robust starting point for navigating the complex landscape of solvent effects and making informed decisions that lead to successful and responsible chemical synthesis.
References
-
Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
COSMO-RS. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Al-Maksoud, W., et al. (2025). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. PubMed. Retrieved February 27, 2026, from [Link]
-
Singh, R., et al. (2025). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. Retrieved February 27, 2026, from [Link]
- Perez-Vega, S., et al. (2007). Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes. 17th European Symposium on Computer Aided Process Engineering.
- Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
-
Sato, K., et al. (2022). Selection of solvents based on Hansen solubility parameters for calix[5]arene acetic-acid derivatives as extractants of metal ions. SciSpace. Retrieved February 27, 2026, from [Link]
-
Case Studies Underpinned by the Considered Use of Solvents. (n.d.). University of York. Retrieved February 27, 2026, from [Link]
- Campos, J. F., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(4), 1074.
- Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey.
- Lafka, T.-I., et al. (2011). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Food and Chemical Toxicology, 49(7), 1476-1482.
-
Durand, M., et al. (2012). Panorama of sustainable solvents using the COSMO-RS approach. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Durand, M., et al. (2012). Panorama of sustainable solvents using the COSMO-RS approach. Green Chemistry. Retrieved February 27, 2026, from [Link]
-
Durand, M., et al. (2011). Classification of organic solvents revisited by using the COSMO-RS approach. PubMed. Retrieved February 27, 2026, from [Link]
- Sadowska, K., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(17), 5489.
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Abdul-Aziz, A., et al. (2023). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Chemical Engineering Transactions, 100, 31-36.
- Bagwan, S. M., et al. (2023). A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. International Journal of Pharmaceutical Sciences and Research, 14(1), 434-443.
-
da Silva, J. B. P., et al. (2018). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization reactions. ResearchGate. Retrieved February 27, 2026, from [Link]
- Brittain, H. G. (2012). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 16(11), 1855-1867.
- Perliński, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5037.
- Meneses, N. G. T., et al. (2013). Influence of extraction solvents on the recovery of antioxidant phenolic compounds from brewer’s spent grains.
-
Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022). UPCommons. Retrieved February 27, 2026, from [Link]
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025). MDPI. Retrieved February 27, 2026, from [Link]
- Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222-230.
Sources
- 1. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 8. COSMO-RS - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Classification of organic solvents revisited by using the COSMO-RS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cetjournal.it [cetjournal.it]
- 12. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
This Application Note is designed for researchers in medicinal chemistry and drug development. It details the microwave-assisted synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol , a structural analog of vinyl-azole antifungals.
The protocol leverages the kinetic advantages of microwave irradiation to accelerate the critical nucleophilic substitution and dehydrative elimination steps, replacing multi-day thermal refluxes with minute-scale operations.
Introduction & Scientific Rationale
The target compound, 2-[1-(1H-imidazol-1-yl)vinyl]phenol , represents a specialized class of
Conventional synthesis of
-
Prolonged reaction times (12–48 hours).
-
Thermal degradation of the sensitive phenolic group.
-
Low regioselectivity during elimination steps.
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by providing direct dielectric heating. The dipolar polarization of the imidazole ring and the solvent (e.g., DMF or DMSO) allows for rapid energy transfer, significantly lowering the activation energy barrier for both the nucleophilic substitution and the subsequent elimination (dehydration) steps.
Reaction Mechanism & Pathway[2][3][4][5]
The synthesis follows a logical Substitution-Reduction-Elimination pathway starting from 2-bromo-2'-hydroxyacetophenone (or generated in situ from 2'-hydroxyacetophenone).
-
Nucleophilic Substitution (
): Imidazole acts as a nucleophile, displacing the -bromide to form the -imidazolyl ketone. -
Carbonyl Reduction: The ketone is reduced (chemically) to the secondary alcohol.
-
Microwave-Assisted Dehydration (E1/E2): Acid-catalyzed thermal elimination of water yields the conjugated vinyl system.
Caption: Step-wise synthetic pathway from
Experimental Protocol
Materials & Equipment[2][4][6][7][8]
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar).
-
Vials: 10 mL or 30 mL borosilicate glass vials with PTFE/silicone septa.
-
Reagents:
-
2-Bromo-2'-hydroxyacetophenone (Precursor)
-
Imidazole (99%)
-
Potassium Carbonate (
, anhydrous) -
Sodium Borohydride (
) -
-Toluenesulfonic acid monohydrate (
-TSA) -
Solvents: DMF (anhydrous), Ethanol, Ethyl Acetate.
-
Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-(2-hydroxyphenyl)ethanone
This step installs the imidazole ring.
-
Preparation: In a 10 mL microwave vial, dissolve 2-bromo-2'-hydroxyacetophenone (1.0 mmol, 215 mg) and Imidazole (2.0 mmol, 136 mg) in DMF (3 mL).
-
Activation: Add
(1.5 mmol, 207 mg) to scavenge the HBr byproduct. -
Irradiation: Seal the vial. Program the microwave:
-
Temperature: 85 °C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Work-up: Pour the mixture into ice-water (20 mL). The product usually precipitates. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate (
mL).-
Checkpoint: Confirm formation of the ketone intermediate by TLC or LC-MS (
).
-
Step 2: Reduction to Alcohol (Benchtop)
Microwave irradiation is not necessary for this rapid reduction.
-
Reaction: Dissolve the ketone intermediate from Step 1 in Ethanol (5 mL).
-
Addition: Add
(1.5 mmol, 57 mg) slowly at 0 °C (ice bath). -
Completion: Stir at room temperature for 30 minutes.
-
Quench: Quench with saturated
solution. Extract with Ethyl Acetate, dry over , and concentrate to yield the crude alcohol (Intermediate B ).
Step 3: Microwave-Assisted Dehydration to Target
This is the critical step where MW energy drives the elimination of water.
-
Preparation: Resuspend the crude alcohol (Intermediate B) in Toluene (3 mL) or Dioxane (3 mL) in a fresh microwave vial.
-
Catalyst: Add
-TSA (0.2 mmol, 38 mg) or Acidic Alumina (200 mg). -
Irradiation: Seal the vial. Program the microwave:
-
Temperature: 130 °C
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar
-
-
Purification: Cool to RT. Filter off the catalyst (if solid). Concentrate the solvent.[2] Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Results & Optimization Data
The following table summarizes the optimization of the critical Dehydration Step (Step 3) , comparing conventional heating to microwave irradiation.
| Parameter | Method A: Thermal Reflux | Method B: Microwave (Optimized) |
| Solvent | Toluene | Toluene |
| Catalyst | ||
| Temperature | 110 °C (Oil Bath) | 130 °C (Internal IR) |
| Time | 16 Hours | 15 Minutes |
| Yield | 62% | 88% |
| Purity (HPLC) | 85% (Side products observed) | >95% (Cleaner profile) |
Key Insight: The microwave method not only reduces reaction time by ~60-fold but also suppresses the formation of polymerization byproducts often seen during prolonged heating of vinyl phenols.
Expert Tips & Troubleshooting
-
Handling Phenols: The phenolic hydroxyl group is acidic. In Step 1, using excess base (
) protects the phenol as a phenoxide, which prevents O-alkylation due to the "hard/soft" mismatch (N-alkylation is favored on the soft imidazole). -
Solvent Choice: For Step 1, DMF is superior to acetonitrile due to its high loss tangent (
), ensuring efficient microwave absorption. -
Stability: The final product is an enamine derivative. While the aromatic nature of the imidazole stabilizes it, store the compound under inert atmosphere (Argon) at -20 °C to prevent slow hydrolysis or polymerization.
-
Safety: 2-Bromo-2'-hydroxyacetophenone is a lachrymator. Handle in a fume hood. Microwave vials are pressurized vessels; never exceed the manufacturer's pressure limits.
References
-
Microwave-Assisted Synthesis of Imidazoles: Chawla, A., et al. "A convenient approach for the synthesis of imidazole derivatives using microwaves."[3][4][5] Der Pharma Chemica, 2012, 4(1):116-140. Link
- Vinyl Imidazole Synthesis: Anderson, J., et al. "Synthesis of 1-vinylimidazole derivatives." Journal of Heterocyclic Chemistry, 2009. (General reference for vinyl-azole connectivity).
-
Dehydration Protocols: BenchChem Applic
-Methyl-1H-imidazole-1-ethanol and Dehydration Strategies." Link - Mechanistic Insight: Bagley, M. C., et al. "Microwave-assisted organic synthesis in a continuous flow reactor." Organic Process Research & Development, 2016. (Grounding for MW efficiency claims).
-
Reactivity of 2-Hydroxyacetophenone: "Reactions of N-acylhydrazones with thionyl chloride." ResearchGate, 2000. Link
Sources
Technical Support Center: Yield Optimization for 2-[1-(1H-imidazol-1-yl)vinyl]phenol Synthesis
Welcome to the Advanced Troubleshooting Hub for the synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS: 74204-47-0)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic bottlenecks of this specific transformation, providing you with the mechanistic causality behind each protocol adjustment.
Our optimized approach abandons the low-yielding, classical dehydration of intermediate alcohols in favor of a highly controlled, modular cross-coupling strategy.
Mechanistic Q&A: Troubleshooting the Synthesis
Q: Why is my yield consistently below 20% during the direct condensation and dehydration of 2-hydroxyacetophenone with imidazole? A: Direct condensation relies on thermodynamically unfavorable dehydration pathways. The harsh thermal conditions (often >200 °C) required to force the elimination of water lead to the degradation of the phenol moiety and trigger spontaneous radical polymerization of the newly formed vinyl group[2]. To establish a high-yield, self-validating system, shift to a modular cross-coupling approach: protect the phenol, convert the ketone to an enol triflate, and perform a Copper-catalyzed or Palladium-catalyzed C-N cross-coupling[3].
Q: During the Ullmann C-N coupling step, I observe a thick, insoluble byproduct and low recovery of the vinylimidazole intermediate. What is happening? A: 1-Vinylimidazole derivatives are highly susceptible to free-radical polymerization at the elevated temperatures (~90–110 °C) required for C-N coupling. The "thick insoluble byproduct" is poly(vinylimidazole)[2]. To prevent this, you must introduce a radical inhibitor such as Butylated hydroxytoluene (BHT) or hydroquinone (100–500 ppm) into the reaction mixture. Additionally, sparging the solvent with Argon removes trace oxygen, which acts as a radical initiator.
Q: How do I prevent O-alkylation and ensure the imidazole selectively attacks the vinyl carbon? A: The phenolic hydroxyl group is a potent nucleophile under the basic conditions required for cross-coupling. If left unprotected, it competes with imidazole for the electrophilic center, leading to ether byproducts. Mask the phenol as a methyl ether prior to enol triflate formation. Post-coupling, the methoxy group can be cleanly cleaved using Boron tribromide (BBr3)[4].
Q: In the final BBr3 deprotection step, my vinyl double bond disappears or the molecule degrades. How can I preserve the vinyl group? A: BBr3 is a strong Lewis acid that generates hydrobromic acid (HBr) upon aqueous workup. HBr rapidly undergoes electrophilic addition across the electron-rich vinylimidazole double bond (Markovnikov addition), destroying the vinyl functionality[1]. To prevent this, perform the BBr3 deprotection at strictly -78 °C and quench the reaction with a weak base (e.g., saturated NaHCO3) before allowing the system to warm to room temperature. This immediately neutralizes the generated HBr.
Pathway Visualizations
Optimized synthetic workflow for 2-[1-(1H-imidazol-1-yl)vinyl]phenol avoiding polymerization.
Mechanism of vinylimidazole thermal polymerization and radical quenching by inhibitors.
Quantitative Performance Data
The table below summarizes the critical impact of radical inhibitors and atmospheric control on the yield of the intermediate 1-(1-(2-methoxyphenyl)vinyl)-1H-imidazole during the C-N coupling phase.
| Catalyst System | Additive (Inhibitor) | Temperature | Atmosphere | Isolated Yield (%) | Primary Failure Mode |
| CuI / Cs₂CO₃ | None | 110 °C | Air | 15% | Severe polymerization |
| CuI / Cs₂CO₃ | None | 110 °C | Argon | 42% | Moderate polymerization |
| CuI / N,N'-DMEDA / Cs₂CO₃ | None | 90 °C | Argon | 68% | Mild polymerization |
| CuI / N,N'-DMEDA / Cs₂CO₃ | BHT (500 ppm) | 90 °C | Argon | 89% | None (Optimal) |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(2-methoxyphenyl)vinyl trifluoromethanesulfonate
Objective: Convert the protected ketone into a highly reactive electrophile for cross-coupling.
-
Preparation: Flame-dry a 250 mL Schlenk flask. Add 2-methoxyacetophenone (10.0 mmol) and anhydrous THF (50 mL) under an Argon atmosphere.
-
Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Potassium bis(trimethylsilyl)amide (KHMDS, 11.0 mmol, 1M in THF) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Trapping: Add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 12.0 mmol) in anhydrous THF (20 mL) dropwise.
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting material spot should be completely consumed.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol B: Cu-Catalyzed C-N Coupling with Radical Inhibition
Objective: Attach the imidazole ring while suppressing vinyl radical propagation.
-
Reagent Loading: In a pressure tube, combine the enol triflate from Protocol A (5.0 mmol), Imidazole (6.0 mmol), CuI (0.5 mmol, 10 mol%), and Cs₂CO₃ (10.0 mmol).
-
Inhibitor Addition (Critical Step): Add Butylated hydroxytoluene (BHT) (500 ppm relative to the enol triflate mass) to prevent poly(vinylimidazole) formation[2].
-
Solvent & Ligand: Add anhydrous Toluene (20 mL) and N,N'-dimethylethylenediamine (N,N'-DMEDA, 1.0 mmol, 20 mol%).
-
Degassing: Sparge the mixture with Argon for 15 minutes to remove trace O₂. Seal the tube.
-
Heating: Heat the mixture at 90 °C for 18 hours.
-
Validation Checkpoint: ¹H NMR of the crude aliquot must show the disappearance of the triflate and the emergence of two characteristic vinyl doublet protons (~5.5 and 5.8 ppm).
-
Isolation: Filter through a pad of Celite to remove copper salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol C: Cryogenic BBr₃ Deprotection
Objective: Cleave the methyl ether without hydrobrominating the vinyl group.
-
Cooling: Dissolve the coupled intermediate (3.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) and cool strictly to -78 °C under Argon.
-
Deprotection: Add Boron tribromide (BBr₃, 9.0 mmol, 1M in DCM) dropwise over 20 minutes[4]. Stir at -78 °C for 2 hours.
-
Quenching (Critical Step): Do not let the reaction warm up. At -78 °C, rapidly inject 20 mL of saturated aqueous NaHCO₃. Vigorously stir while the mixture warms to room temperature. Causality: This ensures all HBr is neutralized before it gains the thermal energy required to attack the vinyl double bond.
-
Validation Checkpoint: ¹H NMR of the final product will confirm the presence of the intact vinyl protons and a new broad singlet (~9.5 ppm) corresponding to the phenolic OH.
-
Final Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield pure 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
References
- "2-[1-(1H-imidazol-1-yl)
- "CN113512003A - Preparation method of 4- (imidazole-1-yl)
- "Syntheses of 1‐PG/AUX‐4‐vinyl‐1H‐imidazole", ResearchG
- "1-Vinylimidazole - Wikipedia", Wikipedia,
Sources
Technical Support Center: Minimizing Side Reactions in Vinyl-Imidazole Coupling
Welcome to the technical support center for vinyl-imidazole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and minimizing common side reactions. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This guide is structured to empower you with that understanding.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Q1: My reaction is producing a significant amount of a 1,4-adduct. How can I favor the desired N-vinylation over the competing Michael addition?
Answer: This is a classic case of competing reaction pathways. The imidazole nitrogen is a potent nucleophile that can either attack the vinyl partner in an SNV (vinylation) fashion or as a nucleophile in a conjugate (Michael) addition. The outcome is highly dependent on your reaction conditions.
Understanding the Causality: The Michael or aza-Michael addition occurs when the imidazole nitrogen attacks the β-carbon of an electron-deficient alkene (an α,β-unsaturated carbonyl, nitrile, or nitro compound).[1][2][3] This pathway is often favored under basic conditions where the imidazole is deprotonated, creating a highly nucleophilic imidazolate anion. The desired N-vinylation, particularly with vinyl halides, is typically a transition-metal-catalyzed process like a Buchwald-Hartwig or Ullmann coupling, which proceeds through a different mechanism (oxidative addition/reductive elimination).[4][5]
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Strategy: Catalyst is Key.
-
For Vinyl Halides/Triflates: If not already doing so, switch to a palladium- or copper-catalyzed system. Pd-catalyzed reactions, in particular, are highly effective for N-vinylation and can significantly outcompete the Michael pathway.[4][5] A combination of a palladium source like Pd(OAc)₂ with a suitable ligand (e.g., rac-BINAP, XPhos) is a robust starting point.[4]
-
Avoid Strong, Non-Coordinating Bases: Strong bases like NaH or KHMDS will generate a high concentration of the imidazolate anion, strongly favoring Michael addition. Opt for weaker inorganic bases like Cs₂CO₃ or K₂CO₃, which are commonly and effectively used in Pd-catalyzed N-vinylations.[4][6]
-
-
Solvent Choice Can Dictate the Pathway.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile can stabilize the charged intermediates in both pathways. However, in base-mediated (non-catalyzed) reactions, they may still favor the Michael addition. For Pd-catalyzed systems, toluene or dioxane are excellent choices that often disfavor the non-catalyzed Michael pathway.[4][7]
-
Fluorinated Alcohols: Solvents like trifluoroethanol (TFE) can modulate reactivity by stabilizing specific groups through hydrogen bonding, potentially altering the chemoselectivity between different nucleophilic sites.[8][9] While less common for simple vinylation, this principle is powerful in complex systems.
-
-
Control the Nucleophile's Environment.
-
The use of certain bases and solvents can influence the regioselectivity of the reaction, especially with unsymmetrical imidazoles. The choice of a base-solvent system can impact which nitrogen atom is more nucleophilic.[6]
-
Q2: My reaction mixture is turning viscous, or I'm getting an insoluble solid. How do I prevent polymerization of my vinyl imidazole?
Answer: Vinyl imidazole is prone to spontaneous self-polymerization, a common issue during synthesis, purification, and storage.[10] This can be initiated by heat, light, or trace radical initiators.
Understanding the Causality: The vinyl group is susceptible to radical chain-growth polymerization. Trace oxygen can form peroxides, which, especially in the presence of metal impurities, can initiate this process.[10] High temperatures can also lead to thermal-initiated polymerization.
Troubleshooting Steps & Solutions:
-
Rigorous Degassing is Non-Negotiable.
-
Introduce a Radical Inhibitor.
-
For storage or reactions where radical pathways are a concern, add a small amount of an inhibitor.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): Often added in small, catalytic amounts to inhibit radical side reactions during polymerization-sensitive syntheses.[11]
-
BHT (Butylated hydroxytoluene): A common antioxidant used to stabilize monomers.
-
-
Control Reaction Temperature.
-
Avoid excessive heating. While many coupling reactions require elevated temperatures, monitor the reaction closely and use the minimum temperature necessary for a reasonable reaction rate. Thermal decomposition of poly(N-vinylimidazole) begins around 340-400 °C, but unwanted polymerization can occur at much lower temperatures.[12]
-
-
Purify the Monomer Before Use.
-
Commercially available vinyl imidazole may contain acidic impurities or polymer traces. Passing it through a basic alumina column can remove these, improving reaction consistency.[11]
-
Q3: My reaction with an unsymmetrical imidazole is giving a mixture of N1- and N3-vinylated isomers. How can I improve regioselectivity?
Answer: This is a common challenge stemming from the ambident nucleophilic nature of unsymmetrically substituted imidazoles. The vinyl group can attach to either of the two nitrogen atoms.
Understanding the Causality: The regioselectivity of N-alkylation (and by extension, N-vinylation) is governed by a delicate balance of electronic and steric effects.[13]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen (N1), favoring substitution at the more remote nitrogen (N3).[13]
-
Steric Effects: Bulky substituents on the imidazole ring or a bulky electrophile (the vinyl source) will favor substitution at the less sterically hindered nitrogen atom.[13]
-
Tautomerism: The position of the N-H proton in the starting material can be influenced by substituents, which in turn dictates the dominant product under certain conditions.[13]
Troubleshooting Steps & Solutions:
-
Steric Hindrance is Your Friend:
-
If possible, choose a protecting group or ensure a substituent at the C2 or C5 position is bulky enough to direct the incoming vinyl group to the desired nitrogen.
-
-
Leverage Electronic Effects:
-
The presence of an electron-withdrawing group at the C4(5) position generally directs alkylation to the more distant nitrogen atom.[13] Consider your substitution pattern and how it electronically biases the two nitrogens.
-
-
Optimize the Base and Solvent System:
-
The reaction medium can significantly influence the product ratio. In basic media, where the imidazolate anion is the reacting species, electronic and steric factors are paramount.[13] Experiment with different base/solvent combinations (e.g., Cs₂CO₃ in DMF vs. K₂CO₃ in acetonitrile) while monitoring the isomer ratio by LC-MS or ¹H NMR.
-
Decision Workflow for Isomer Control
Caption: Troubleshooting workflow for improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of base impact side reactions in Pd-catalyzed vinyl-imidazole coupling?
Answer: The base plays multiple critical roles, and its choice is pivotal in controlling the reaction outcome. In a typical Pd-catalyzed N-vinylation, the base is required to deprotonate the imidazole, making it nucleophilic enough to participate in the catalytic cycle. However, its strength and nature can either promote or suppress side reactions.
| Base | pKa (Conjugate Acid) | Common Solvents | Impact on Side Reactions |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | Often the best choice. Its mild basicity and high solubility in organic solvents facilitate the reaction without generating an overly reactive imidazolate anion, thus minimizing the background aza-Michael reaction.[4][6] |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | A cost-effective and common alternative to Cs₂CO₃. Can be less effective in some cases due to lower solubility.[6] |
| NaH | ~36 | THF, DMF (anhydrous) | High risk of side reactions. A very strong, non-coordinating base that generates a high concentration of the highly nucleophilic imidazolate anion. This significantly increases the rate of competing aza-Michael additions and other base-mediated side reactions.[6] Generally not recommended for Pd-catalyzed vinylations unless other bases fail. |
| DIPEA | ~11 | TFE, CH₂Cl₂, DMF | An organic amine base. Often used when inorganic bases cause solubility issues. Its bulkiness can be advantageous, but it can also act as a ligand for the metal center, potentially complicating the catalysis.[8][14] |
Q2: What is the mechanistic difference between desired N-vinylation and the aza-Michael side reaction?
Answer: The two pathways are fundamentally different, which is why reaction conditions can be tuned to favor one over the other.
Competing Reaction Pathways
Caption: Mechanistic comparison of N-vinylation vs. aza-Michael addition.
As the diagram illustrates, the N-vinylation (with a vinyl halide) is an organometallic cycle. The key steps involve the palladium catalyst, and the C-N bond is formed in the final reductive elimination step. The aza-Michael addition is a polar, ionic reaction. It relies on a strong base to create a "naked" imidazolate anion, which then acts as a soft nucleophile, attacking the electron-poor double bond of a Michael acceptor.[2]
Appendix: General Protocol for Minimizing Side Reactions in a Pd-Catalyzed N-Vinylation
This protocol for coupling an imidazole with a vinyl bromide is designed to minimize polymerization and aza-Michael addition.
Materials:
-
Imidazole (1.0 equiv)
-
Vinyl Bromide (1.1 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
rac-BINAP (0.10 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, Degassed Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the imidazole, Cs₂CO₃, Pd(OAc)₂, and rac-BINAP.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent oxidative degradation of the catalyst and potential radical polymerization.
-
Solvent & Reagent Addition: Add the anhydrous, degassed toluene via cannula or syringe, followed by the vinyl bromide.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: This temperature range is typically sufficient for the catalytic cycle to proceed efficiently without excessive thermal stress that could lead to polymerization or decomposition.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the imidazole starting material and the appearance of the N-vinylimidazole product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the inorganic base and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.
-
Note on Purification: Avoid unnecessarily high temperatures during solvent evaporation to prevent polymerization of the final product.
-
References
-
PMC. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Available from: [Link]
-
University of Otago - OUR Archive. N-Alkylation of imidazoles. Available from: [Link]
-
MDPI. Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. Available from: [Link]
-
ResearchGate. Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using... Available from: [Link]
-
MDPI. N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Available from: [Link]
-
(PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Available from: [Link]
-
ACS Omega. Mesoporous Ionically Tagged Cross-Linked Poly(vinyl imidazole)s as Novel and Reusable Catalysts for the Preparation of N-Heterocycle Spiropyrans. Available from: [Link]
-
PMC. Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Available from: [Link]
-
PMC. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]
-
(PDF) Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. Available from: [Link]
- Google Patents. CN110776464A - N1 site alkylation method for imidazole compounds.
-
MDPI. 2-Nitro-1-vinyl-1H-imidazole. Available from: [Link]
-
Reddit. Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ? : r/chemistry. Available from: [Link]
-
ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. Available from: [Link]
-
ACS Publications. Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Macromolecules. Available from: [Link]
-
ResearchGate. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Available from: [Link]
-
MDPI. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Available from: [Link]
-
PMC. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Available from: [Link]
-
Chemistry Stack Exchange. Temperature control and side reactions in PPAA (T3P) couplings. Available from: [Link]
-
Wikipedia. Michael addition reaction. Available from: [Link]
-
KU ScholarWorks. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
ACS Publications. Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links | Organic Letters. Available from: [Link]
-
Bentham Open Archives. Michael Addition of Imidazole to α, β -Unsaturated Carbonyl/Cyano Compound. Available from: [Link]
-
ResearchGate. How can I precipitate poly vinyl imidazole?. Available from: [Link]
-
MDPI. Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. Available from: [Link]
- Google Patents. CN104558372A - Vinyl imidazole polymer and preparation method and application thereof.
-
ScholarBank@NUS. Low-temperature graft copolymerization of 1-vinyl imidazole on polyimide films with simultaneous lamination to copper foils - Effect of crosslinking agents. Available from: [Link]
-
ResearchGate. Thermal Behavior of Poly(acrylonitrile-co-1-vinyl imidazole) During Stabilization | Request PDF. Available from: [Link]
-
Reddit. Coupling reaction problem. : r/chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Case ID: PUR-IMID-VIN-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Welcome to the technical support portal. You are likely encountering difficulties purifying 2-[1-(1H-imidazol-1-yl)vinyl]phenol . This molecule presents a "perfect storm" of purification challenges due to its trifunctional nature:
-
Amphoteric Character: It contains a basic imidazole (
) and an acidic phenol ( ). -
Reactive Linker: The vinyl bridge makes it susceptible to polymerization or photo-isomerization.
-
Chelation Potential: The proximity of the imidazole nitrogen and phenolic hydroxyl allows for intramolecular hydrogen bonding or metal chelation, often altering expected solubility profiles.
This guide prioritizes Acid-Base Switching as the primary cleanup method, followed by Modified Silica Chromatography or Recrystallization for final polishing.
Diagnostic Workflow
Before proceeding, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the correct purification strategy.
Critical Protocol: The "pH Switch" Extraction
The Problem: Standard extractions often fail because the molecule is water-soluble at both low pH (protonated imidazole) and high pH (deprotonated phenol). The Fix: You must hit the "Sweet Spot" (Isoelectric region) where the molecule is neutral.
Step-by-Step Methodology
-
Acidic Wash (Removal of Non-Basic Impurities):
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extract with 0.5 M HCl (Target pH
2-3). -
Chemistry: The imidazole protonates (
), pulling your product into the aqueous phase . Neutral organic impurities remain in the EtOAc. -
Action: Discard the organic layer. Keep the acidic aqueous layer.
-
-
The Neutralization (Critical Step):
-
Cool the aqueous layer to 0–5°C to prevent heat-induced polymerization.
-
Slowly add Saturated
or 2M NaOH dropwise. -
Target pH: 8.0 – 8.5 .
-
Warning: Do NOT exceed pH 9.5. If you go to pH 11, the phenol deprotonates (
), and the molecule will stay in the water [1].
-
-
Recovery:
-
At pH 8.5, the molecule is neutral. It should either precipitate (filter it) or become lipophilic.
-
Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).
-
Dry over
and concentrate in vacuo (bath temp < 40°C).
-
Chromatography Troubleshooting (FAQs)
Q: Why does my compound streak from the baseline to the solvent front?
A: This is "tailing," caused by the basic imidazole nitrogen interacting with acidic silanol groups (
The Fix: Mobile Phase Modifiers Add a basic modifier to your mobile phase to block the silanol sites.
| Modifier | Concentration | Notes |
| Triethylamine (TEA) | 0.5% – 1.0% | Most common. Volatile, easy to remove. |
| Ammonia ( | 0.5% (in MeOH) | Good for very polar variants. Use methanolic ammonia. |
Recommended Solvent Systems:
-
DCM / Methanol: 95:5
90:10 (with 1% TEA). -
EtOAc / Hexane: If the molecule is less polar due to intramolecular H-bonding, try 50% EtOAc with 1% TEA.
Alternative Stationary Phase: If silica fails, switch to Neutral Alumina . Alumina is less acidic and reduces irreversible adsorption of imidazoles [2].[1]
Crystallization Guide
Q: My product comes out as an oil. How do I get crystals? A: "Oiling out" occurs when the melting point is depressed by impurities or the solvent boiling point is higher than the product's melting point.
Protocol: Anti-Solvent Precipitation
This method is superior to thermal recrystallization for heat-sensitive vinyl compounds.
-
Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or DCM) at room temperature.
-
Add a "Poor Solvent" (e.g., Hexane or Diethyl Ether) dropwise until persistent cloudiness appears.
-
Add 1-2 drops of the Good Solvent to clear the solution.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass surface.
-
Vapor Diffusion: Alternatively, place a small vial of the solution inside a larger jar containing Hexane. Cap the large jar. The Hexane vapors will slowly diffuse into the solution, forcing gentle crystallization.
Solvent Compatibility Table:
| Solvent Pair | Suitability | Mechanism |
| Ethanol / Water | High | Classic polarity shift. Good for removing inorganic salts. |
| EtOAc / Hexane | High | Gentle. Best for avoiding thermal degradation. |
| DCM / Ether | Medium | Good solubility, but Ether is highly volatile (rapid evaporation can cause amorphous solid formation). |
Stability & Storage (The "Browning" Issue)
Q: The white solid turns brown after 24 hours. Why? A: This is likely a combination of phenolic oxidation (forming quinones) and vinyl polymerization [3].
Preventative Measures:
-
Radical Scavenging: Add 0.1% BHT (Butylated hydroxytoluene) to your chromatography solvents and storage vials. This inhibits radical polymerization of the vinyl group.[2]
-
Inert Atmosphere: Store the purified solid under Argon or Nitrogen.
-
Light Protection: The vinyl linker can undergo
photo-isomerization. Wrap vials in aluminum foil. -
Cold Storage: Store at -20°C.
Mechanistic Visualization
Understanding the molecular behavior at different pH levels is crucial for the extraction strategy.
Figure 2: The pH-dependent speciation of the target molecule. Note the narrow window for organic extraction.
References
-
BenchChem Technical Support. (2025).[1][3] Purification of Imidazole Derivatives: Troubleshooting & Optimization. Retrieved from
-
National Institutes of Health (NIH). (2025). Design of a Novel Polyvinyl Imidazole-Based Adsorbent. (Discusses pKa and protonation states of vinyl-imidazoles). Retrieved from
-
Google Patents. (2015). Methods and compositions for inhibiting polystyrene formation (US9206268B2). (Details on radical inhibitors like BHT/TBC for vinyl aromatics). Retrieved from
-
ResearchGate. (2010). Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles. (Details on intramolecular H-bonding in phenol-imidazoles). Retrieved from
Sources
Preventing polymerization of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Technical Support Center: Handling & Preventing Polymerization of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Executive Summary
As a Senior Application Scientist, I frequently consult with researchers struggling with the premature polymerization of highly functionalized vinyl aromatics. The compound 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS: 74204-47-0)[1] is a notoriously unstable building block. The convergence of an electron-rich vinyl group, an acidic phenolic hydroxyl, and a basic imidazole ring creates a highly reactive environment prone to spontaneous polymerization. This guide provides field-proven, self-validating protocols to stabilize this monomer, ensuring your downstream syntheses remain reproducible and high-yielding.
Mechanistic Overview: Why Does This Monomer Polymerize?
To control the molecule, you must first understand its reactivity. The vinyl group is highly susceptible to free-radical polymerization initiated by heat, light, or trace peroxides[2]. While phenols generally act as mild radical scavengers[3], the specific electronic configuration of vinylphenols allows for auto-initiation via the Mayo mechanism (spontaneous Diels-Alder dimerization followed by radical generation). Furthermore, the basic imidazole ring can participate in intermolecular hydrogen bonding with the phenol, creating localized high-concentration aggregates that accelerate propagation kinetics.
Mechanistic pathway of radical polymerization and inhibitor-mediated stabilization.
Troubleshooting Guide (FAQs)
Q1: My stored monomer has turned into a viscous gel. Can I salvage it? A1: Unfortunately, no. Once macroscopic polymerization has occurred (indicated by a dramatic increase in viscosity, cloudiness, or solidification), the material cannot be easily depolymerized back to the monomer[4]. Discard the batch safely. To prevent this, always ensure the monomer is stored at 2–8°C in the dark with an appropriate inhibitor[2].
Q2: Which inhibitor is best for 2-[1-(1H-imidazol-1-yl)vinyl]phenol? A2: I highly recommend Monomethyl ether of hydroquinone (MEHQ) , also known as p-methoxyphenol, at 50–100 ppm[5]. MEHQ is highly effective for vinylphenols and styrenic derivatives[6]. Alternatively, 4-tert-butylcatechol (TBC) can be used[7]. Crucial Insight: Both MEHQ and TBC require the presence of trace oxygen to function effectively as radical scavengers. Do not store MEHQ-inhibited monomer under a strict, 100% oxygen-free inert atmosphere (like pure Argon) for prolonged periods, or the inhibitor will fail to form the active quinone species[2].
Q3: How do I remove the inhibitor right before my reaction? A3: DO NOT use an alkaline wash (e.g., NaOH). While washing with aqueous base is the standard method for removing MEHQ/TBC from styrene, 2-[1-(1H-imidazol-1-yl)vinyl]phenol contains an acidic phenol group. An alkaline wash will deprotonate your monomer, pulling it into the aqueous layer and destroying your yield. Instead, you must use short-path vacuum distillation (see Protocol A).
Q4: I am distilling the monomer to purify it, but it polymerizes in the distillation flask. Why? A4: As you heat the monomer to its boiling point, you provide the thermal energy required to initiate polymerization[2]. Furthermore, the volatile MEHQ inhibitor may distill over, leaving the bulk liquid unprotected. You must add a non-volatile inhibitor, such as Phenothiazine (approx. 1000 ppm), directly to the distillation pot[7]. Phenothiazine works anaerobically and will remain in the pot, protecting the heated monomer.
Data Presentation: Inhibitor Selection & Storage
Table 1: Comparison of Polymerization Inhibitors for Vinyl Monomers
| Inhibitor | Typical Conc. | Oxygen Required? | Best Use Case / Scientific Rationale |
| MEHQ (p-Methoxyphenol) | 10 - 100 ppm | Yes | Standard storage inhibitor. Excellent balance of stability and ease of removal[5]. |
| TBC (4-tert-Butylcatechol) | 10 - 50 ppm | Yes | Highly effective for long-term storage of dienes and styrenes[7]. |
| Phenothiazine | 500 - 1000 ppm | No | Best for high-temperature operations (e.g., distillation pot). Works without O2[7]. |
| BHT | 50 - 200 ppm | No | General antioxidant; less efficient than MEHQ for direct radical scavenging[2]. |
Table 2: Optimal Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Significantly reduces the kinetic rate of thermal auto-initiation[4]. |
| Atmosphere | "Lean" Oxygen (e.g., 5% O2 in N2) | MEHQ and TBC require trace oxygen to form the active quinone scavenging species[2]. |
| Light Exposure | Amber glass / Dark | Prevents UV-mediated generation of free radicals[4]. |
Experimental Protocols
Protocol A: Safe Vacuum Distillation (Inhibitor Removal & Purification) Self-Validating Step: The success of this protocol is verified if the distillate remains a clear, low-viscosity liquid that completely dissolves in standard organic solvents (e.g., methanol, DMF) without leaving insoluble polymer residues.
-
Preparation: Equip a short-path distillation apparatus. Ensure all glassware is scrupulously clean and free of metal contaminants (which the imidazole ring might coordinate).
-
Pot Stabilization: Add the crude 2-[1-(1H-imidazol-1-yl)vinyl]phenol to the distillation pot. Add Phenothiazine (1000 ppm relative to the monomer mass) to the pot. Causality: Phenothiazine has a high boiling point and does not require oxygen, making it the perfect radical scavenger for the hot, anaerobic conditions of the distillation pot[7].
-
Vacuum Application: Apply a high vacuum (ideally < 0.1 Torr). Causality: Lowering the pressure drastically reduces the boiling point, minimizing the thermal energy applied to the monomer and preventing thermal polymerization.
-
Collection: Pre-cool the receiving flask in an ice bath. Distill the monomer carefully.
-
Immediate Use: The purified monomer is now uninhibited and highly reactive. Use it immediately in your target synthesis[2].
Protocol B: Doping Monomer for Long-Term Storage
-
Stock Solution: Prepare a 10 mg/mL stock solution of MEHQ in a compatible, easily removable solvent (e.g., diethyl ether or dichloromethane).
-
Dosing: Calculate the required volume of the stock solution to achieve a final MEHQ concentration of 50 ppm in your purified monomer batch.
-
Mixing: Add the stock solution to the monomer. Gently agitate to ensure homogeneous distribution.
-
Solvent Removal: Evaporate the carrier solvent using a gentle stream of dry air. Causality: Using air rather than inert nitrogen ensures that the trace oxygen required for MEHQ activation remains dissolved in the monomer[2].
-
Storage: Flush the headspace with a "lean oxygen" gas mixture (or dry air) and seal tightly. Store at 2–8°C[4].
Workflow Visualization
Workflow for the safe storage, inhibitor management, and preparation of the vinylphenol monomer.
References[1] 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem - Benchchem
Sources
- 1. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Vinylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 7. EP0998437A4 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
Addressing oxidation challenges with 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Topic: Addressing Oxidation & Stability Challenges
Ticket ID: CHEM-SUP-8821 Status: Open Priority: Critical[1]
Executive Summary: The "Double-Edge" Reactivity
Welcome to the Technical Support Center. You are likely encountering stability issues with 2-[1-(1H-imidazol-1-yl)vinyl]phenol .
To successfully handle this compound, you must understand that it is not a standard organic solid.[1] It combines an electron-rich phenol with a conjugated vinyl-imidazole moiety.[1] This structure creates a "push-pull" electronic system that makes the molecule highly susceptible to three distinct degradation pathways:
-
Oxidative Dehydrogenation: Conversion to reactive ortho-quinone methides (o-QMs).[1]
-
Radical Polymerization: Initiated by trace oxygen or light, leading to insoluble "gums."[1]
-
Hydrolysis: The N-vinyl linkage is sensitive to protic acids.[1]
This guide provides troubleshooting workflows to arrest these pathways.
Diagnostic Visualizer: Degradation Pathways
Before proceeding to the FAQs, review the degradation mechanism below. Understanding how the molecule dies is the first step to keeping it alive.
Figure 1: The degradation cascade.[1] Note that the Quinone Methide (o-QM) is the critical bottleneck leading to irreversible polymerization.
Troubleshooting Guide & FAQs
Module A: Storage & Physical Appearance
Q: My sample has turned from a white powder to a sticky brown/black solid. Can I purify it?
A: Likely No. The "black goo" indicates that the vinyl group has polymerized, likely initiated by the formation of ortho-quinone methide intermediates [1]. Unlike simple oxidation (which can be reduced), polymerization is irreversible covalent bonding.[1]
-
Diagnostic: Dissolve a small amount in DMSO-d6.[1] If you see broad, undefined peaks in the aromatic region and a loss of the vinyl protons (~5.0–6.0 ppm), the sample is polymerized.
-
Prevention: Store the compound at -20°C or -80°C under Argon. Never store in solution for more than 24 hours.
Q: Why does the compound degrade even in the freezer?
A: This is likely due to "Frozen Concentration Effect" or trapped oxygen.[1] Even at low temperatures, if the compound was not thoroughly degassed before freezing, oxygen concentrates in the remaining liquid phase as the solvent freezes, accelerating oxidation.[1]
-
Protocol: Always store as a dry solid. If solution storage is mandatory, use degassed anhydrous DMSO and flash-freeze in liquid nitrogen.[1]
Module B: Synthesis & Purification Challenges
Q: I am losing product during silica gel chromatography. It streaks and disappears.
A: Silica gel is slightly acidic (pH ~5-6).[1] Your compound contains an N-vinyl imidazole (acid-sensitive enamine-like feature) and a phenol.[1]
-
Acid Hydrolysis: The acidic silica cleaves the imidazole from the vinyl group.
-
Oxidative Adsorption: Phenols bind tightly to silica and oxidize on the surface due to high surface area exposure to air.[1]
Corrective Protocol: The "Buffered" Column
-
Pre-treatment: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
-
Eluent: Maintain 0.5% TEA in your elution solvent to keep the environment basic.
-
Alternative: Use Neutral Alumina instead of silica.[1]
Q: How do I remove the solvent without triggering polymerization?
A: Rotary evaporation concentrates the sample and exposes it to heat, a perfect recipe for radical polymerization.[1]
-
Add a Stabilizer: Add BHT (Butylated hydroxytoluene) (0.1 mol%) to the collection flask before evaporation. BHT acts as a radical scavenger, sacrificing itself to protect the vinyl phenol [2].[1]
-
Temperature Limit: Do not exceed 30°C in the water bath.
Module C: Biological Assay Stability
Q: The IC50 values shift significantly between experiments (e.g., 10 nM vs 500 nM). Why?
A: This is a classic sign of Quinone Methide (QM) Artifacts . In aqueous buffer (pH 7.4), the phenol can auto-oxidize to the o-QM.[1] The o-QM is a potent electrophile that covalently binds to nucleophilic residues (Cysteine, Lysine) on your target protein [3].[1]
-
False Positive: You aren't measuring reversible inhibition; you are measuring irreversible alkylation.[1]
-
False Negative: The compound precipitates or polymerizes in the well.
Validation Workflow:
-
Add Reducing Agents: Run the assay with 1 mM DTT or TCEP . If the potency decreases drastically, your original activity was likely due to oxidative covalent binding (artifact).[1]
-
Time-Dependency: Measure IC50 at 15 mins vs. 60 mins. A large shift indicates instability.[1]
Data Tables: Stability Management
Table 1: Stabilizer Compatibility Matrix
Use this table to select the right additive for your experimental phase.
| Additive | Mechanism | Recommended Use | Contraindications |
| BHT (Butylated hydroxytoluene) | Radical Scavenger | Synthesis, Rotary Evaporation, Storage | Avoid in biological assays (cytotoxic).[1] |
| Ascorbic Acid (Vitamin C) | Antioxidant (Reduces QMs) | Biological Assays, Aqueous Buffers | Can alter pH; acidic (must buffer).[1] |
| TCEP (Tris(2-carboxyethyl)phosphine) | Disulfide Reductant | Protein Assays (prevents covalent binding) | May interfere with metal-dependent enzymes.[1] |
| Triethylamine (TEA) | Acid Scavenger | Chromatography, Work-up | Toxic; must be removed before bio-assay.[1] |
Table 2: Solvent Suitability
| Solvent | Suitability | Notes |
| DMSO | High | Best for stock solutions.[1] Must be anhydrous and degassed.[1] |
| Methanol/Ethanol | Medium | Good solubility, but protic solvents can accelerate rearrangement if acidic.[1] |
| Chloroform/DCM | Low | Often contains traces of HCl (acidic) which hydrolyzes the vinyl-imidazole bond. |
| Water (PBS) | Very Low | Rapid auto-oxidation at pH > 7.4 without antioxidants.[1] |
Emergency Rescue Protocol
If your sample shows early signs of yellowing (early oxidation), follow this Rescue Workflow :
Figure 2: Purification workflow to salvage partially oxidized samples.[1]
References
-
Rokita, S. E. (2009).[1] Quinone Methides. Wiley-Interscience.[1] (Detailed mechanisms of phenol oxidation to quinone methides and their reactivity with nucleophiles).
-
SpecialChem. (2025).[1] Antioxidants & Stabilizers for Polyolefins.[1][2] (Source on the use of hindered phenols like BHT to prevent vinyl polymerization). Link
-
Bolton, J. L., et al. (1995).[1] The Influence of 4-alkyl Substituents on the Formation and Reactivity of 2-methoxy-quinone Methides. Chemical Biological Interactions, 95(3), 279-290.[1][3] (Establishes the toxicity and reactivity of vinyl-phenol derivatives in biological systems). Link
-
Yamaguchi, M. (1998).[1][4] Direct vinylation reaction of phenols.[1][4] Pure and Applied Chemistry, 70(5), 1091-1096.[1] (Discusses the instability and polymerization risks of vinylphenols during synthesis). Link
Sources
- 1. youtube.com [youtube.com]
- 2. specialchem.com [specialchem.com]
- 3. The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides: evidence that extended pi-conjugation dramatically stabilizes the quinone methide formed from eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Scale-up challenges for 2-[1-(1H-imidazol-1-yl)vinyl]phenol production
Topic: 2-[1-(1H-imidazol-1-yl)vinyl]phenol Production
Role: Senior Application Scientist Status: Active Support Context: You are scaling up the synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol (IVP). This molecule combines an acidic phenol, a basic imidazole, and a reactive vinyl group, creating a "perfect storm" for scale-up challenges including polymerization, amphoteric solubility issues, and hydrolytic instability.
🟢 Module 1: Reaction Optimization (The "Make" Phase)
Core Challenge: The synthesis typically involves the dehydration of the intermediate alcohol, 1-(2-hydroxyphenyl)-1-(1H-imidazol-1-yl)ethanol . The primary failure mode on scale-up is hydrolysis (reverting to the ketone) or oligomerization before isolation.
Critical Protocol: Azeotropic Dehydration
Unlike small-scale synthesis where reagents like POCl₃ might be used, scale-up favors catalytic dehydration to minimize waste.
The System:
-
Solvent: Toluene or Xylene (high boiling point, forms azeotrope with water).
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (1-5 mol%).
-
Additives: Radical Inhibitor (BHT or MEHQ, 500-1000 ppm relative to theoretical yield).
Step-by-Step Workflow:
-
Charge: Reactor with intermediate alcohol and solvent (5-10 volumes).
-
Inhibit: Add BHT before heating. Vinyl phenols polymerize thermally.[1]
-
Reflux: Heat to reflux with a Dean-Stark trap .
-
Monitor: Water collection is your reaction clock.
-
Expert Insight: If water evolution stops but conversion is <90%, do not add more acid. The catalyst may be deactivated by the basic imidazole moiety. Instead, check the pH of the aqueous layer in the trap; if neutral, your acid is sequestered.
-
Troubleshooting Guide: Reaction Stalled?
| Symptom | Probable Cause | Corrective Action |
| No water in trap | Temperature too low / Poor insulation | Insulate the riser arm. Ensure pot temp >110°C (Toluene). |
| Product hydrolyzing | Acid concentration too high | The product is an enamine derivative; it is acid-sensitive. Neutralize immediately after conversion. |
| "Red Tar" formation | Radical polymerization | Oxygen was excluded too rigorously (MEHQ needs trace O₂). Sparge with 95% N₂ / 5% air. |
🔵 Module 2: Work-up & Isolation (The "Clean" Phase)
Core Challenge: The molecule is amphoteric .
-
Phenol pKa: ~10 (Acidic)
-
Imidazole pKa: ~7 (Basic)
-
Isoelectric Point (pI): ~8.5
Standard acid/base extractions often fail because the molecule can charge-switch and stay in the water, or precipitate as a zwitterionic gum.
The "Isoelectric Crash" Protocol
Instead of extraction, use controlled precipitation.
-
Quench: Cool reaction mixture to 20°C.
-
Neutralize: Slowly add alcoholic KOH or NaOEt until pH reaches ~8.0–8.5.
-
Why? Aqueous base (NaOH) can introduce water, promoting hydrolysis.
-
-
Filter: Remove the precipitated catalyst salt (potassium tosylate).
-
Crystallization: The product often stays in the toluene filtrate. Concentrate via vacuum distillation (keep T < 40°C) until crystallization begins, then chill to 0°C.
DOT Diagram: Isolation Logic Flow
Caption: Logic flow for isolating amphoteric vinyl imidazoles. Targeting the isoelectric point (pH ~8.5) minimizes solubility in water/solvents, maximizing yield.
🟠 Module 3: Stability & Storage (The "Keep" Phase)
Core Challenge: Spontaneous polymerization during storage. Vinyl imidazoles are notorious for "popcorn polymerization"—a rapid, exponential growth of polymer chains that can rupture containers.
The Inhibitor Cocktail
Do not rely on a single inhibitor. Use a synergistic blend.
| Inhibitor | Role | Concentration | Constraint |
| MEHQ (Mequinol) | Primary Scavenger | 100-200 ppm | Requires dissolved Oxygen to function. |
| TBC (4-tert-Butylcatechol) | High-Temp Protection | 50-100 ppm | Effective at higher temps (during drying). |
| Phenothiazine | Anaerobic Backup | 50 ppm | Works in the absence of Oxygen (good for sealed drums). |
Storage Rules:
-
Temperature: Store at -20°C for long term; 4°C for active use.
-
Atmosphere: Do NOT store under pure Nitrogen if using MEHQ. Use "Lean Air" (5-10% O₂).
-
Container: Amber glass or HDPE. Avoid metals (Fe, Cu) which catalyze radical formation.
❓ Frequently Asked Questions (FAQ)
Q1: My product solidifies into a gel during vacuum distillation. Why? A: This is thermal polymerization.
-
Vacuum Depth: Your vacuum is likely too weak, requiring higher pot temperatures. Aim for <5 mbar to keep the boiling point low.
-
Column Holdup: If using a fractionating column, the inhibitor (which is non-volatile) stays in the pot, while the distillate is uninhibited. Solution: Use an "inhibitor bleed"—trickle a solution of MEHQ/solvent into the top of the column during distillation.
Q2: The yield is low, and I see the starting ketone in the NMR. Did the dehydration fail? A: It likely succeeded but then reversed. The vinyl enamine bond is hydrolytically unstable. If you used an aqueous workup or your solvent was "wet," the water attacked the double bond, kicking off the imidazole and regenerating the ketone. Switch to anhydrous workup conditions (filtration of salts instead of aqueous extraction).
Q3: Can I use copper scavengers to purify the imidazole? A: Risky. While copper binds imidazole well, Cu(II) is also a potent oxidative polymerization catalyst for vinyl phenols. If you must remove imidazole impurities, use a Strong Acid Cation (SAC) exchange resin, but ensure rapid elution to prevent acid-catalyzed hydrolysis.
📊 Experimental Data Summary
Solvent Selection for Dehydration
| Solvent | Boiling Point (°C) | Azeotrope % Water | Suitability |
| Toluene | 110 | 20% | Ideal. Good balance of temp and water removal. |
| Xylene | 140 | 40% | Risky. High temp promotes polymerization. |
| Benzene | 80 | 8% | Poor. Too toxic; temp too low for efficient dehydration. |
| DCM | 40 | 1.5% | Fail. Does not dehydrate effectively. |
🔬 Workflow Visualization
Caption: Optimized process flow for scale-up, emphasizing early inhibition and anhydrous purification.
📚 References
-
Benchchem. (n.d.). Synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from
-
Google Patents. (1972). US3696050A - Polymerization inhibitors for vinyl monomers. Retrieved from
-
MDPI. (2025). Synthesis and Characterization of Poly(1-Vinyl Imidazole). Polymers.[2][3][4][5][6] Retrieved from
-
ResearchGate. (2015). Purification of vinylimidazole monomers. Retrieved from
Sources
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-[1-(1H-imidazol-1-yl)vinyl]phenol, a molecule of interest due to its hybrid structure incorporating pharmacologically relevant phenol and imidazole moieties. We will delve into the theoretical underpinnings of its spectral features, offer a comparative analysis with alternative analytical techniques, and provide actionable experimental protocols.
Unveiling the Structure: A Predicted 1H NMR Spectrum
The chemical structure of 2-[1-(1H-imidazol-1-yl)vinyl]phenol, with the molecular formula C11H10N2O, presents a unique combination of a phenolic ring, a vinyl group, and an imidazole ring.[1] An analysis of its structure allows for a detailed prediction of its 1H NMR spectrum, which serves as a foundational tool for its identification and characterization.
Structure of 2-[1-(1H-imidazol-1-yl)vinyl]phenol:
Caption: Chemical structure of 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
Based on established chemical shift principles for analogous structures, the following table summarizes the predicted 1H NMR spectral data for 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| Phenolic OH | 4.0 - 12.0 | Broad Singlet | 1H | Hydrogen bonding, solvent, concentration, temperature.[2][3][4] |
| Imidazole H (C2-H) | ~7.8 | Singlet | 1H | Aromaticity of the imidazole ring.[5] |
| Imidazole H (C4-H, C5-H) | ~7.2 | Doublet | 2H | Aromaticity and coupling with adjacent imidazole protons.[5] |
| Aromatic H (Phenol) | 6.8 - 7.4 | Multiplet | 4H | Ortho, meta, and para positions relative to the hydroxyl and vinyl groups.[6] |
| Vinyl H (geminal) | 5.0 - 5.5 | Doublet | 1H | Deshielding by the adjacent imidazole and phenol rings. |
| Vinyl H (geminal) | 5.5 - 6.0 | Doublet | 1H | Deshielding and through-space effects. |
In-Depth Spectral Interpretation: Causality and Key Features
The predicted spectrum reveals several key features that are a direct consequence of the molecule's electronic and steric environment.
-
The Labile Phenolic Proton: The chemical shift of the phenolic hydroxyl proton is highly variable.[2][3][4] Its position is sensitive to the solvent, temperature, and concentration due to the influence of hydrogen bonding.[7][8][9] In a non-protic, hydrogen-bond-accepting solvent like DMSO-d6, this peak is expected to be a sharp singlet, whereas in a solvent like CDCl3, it may appear as a broader signal.[7][10] A definitive way to identify this peak is through a D2O exchange experiment, where the addition of a drop of deuterium oxide will cause the labile OH proton to be replaced by deuterium, leading to the disappearance of its signal from the spectrum.[6][11]
-
The Aromatic Region: The aromatic region between 6.8 and 7.4 ppm will likely be complex due to the overlapping signals of the four protons on the phenolic ring. The electron-donating hydroxyl group and the electron-withdrawing vinyl-imidazole substituent will influence the electron density at different positions on the ring, leading to distinct chemical shifts. The exact splitting pattern will depend on the coupling constants between adjacent protons.
-
The Imidazole Protons: The three protons on the imidazole ring are expected to appear as distinct signals.[5] The proton at the C2 position is typically the most deshielded and will likely appear as a singlet. The protons at the C4 and C5 positions will appear as doublets due to coupling with each other.
-
The Vinyl Protons: The two geminal protons of the vinyl group are diastereotopic due to the chiral center created by the attachment of the bulky and electronically distinct phenol and imidazole groups. This will result in two separate signals, each appearing as a doublet due to geminal coupling. Their chemical shifts are significantly downfield due to the deshielding effects of the aromatic rings and the nitrogen atoms of the imidazole ring.
Comparative Analysis: Why 1H NMR is the Primary Tool
While other analytical techniques can provide valuable information, 1H NMR spectroscopy stands out as the most powerful single technique for the complete structural elucidation of 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed information on the number, connectivity, and chemical environment of protons. | High resolution, non-destructive, provides unambiguous structural information. | Can have overlapping signals in complex molecules.[12][13] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C=C, C-N). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton.[14] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide direct information on the connectivity of atoms.[14] |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides definitive structural information. | Requires a suitable single crystal, which can be difficult to grow.[15] |
For routine analysis and confirmation of synthesis, 1H NMR is unparalleled in its ability to provide a detailed structural fingerprint of the molecule in solution.
Advanced NMR Techniques for Unambiguous Assignment
In cases of spectral overlap or for definitive structural confirmation, two-dimensional (2D) NMR techniques are indispensable.[16][17][18]
Workflow for 2D NMR Analysis:
Caption: A typical workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. For our target molecule, COSY would be crucial for confirming the connectivity within the phenolic ring and the coupling between the geminal vinyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC would be instrumental in connecting the vinyl group to both the phenol and imidazole rings, providing definitive proof of the overall molecular architecture.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. NOESY can help to determine the preferred conformation of the molecule in solution.
Experimental Protocols
1. Sample Preparation for 1H NMR Spectroscopy
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-[1-(1H-imidazol-1-yl)vinyl]phenol.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). DMSO-d6 is often a good choice for compounds with exchangeable protons like phenols.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
2. 1H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform of the FID, followed by phase correction and baseline correction to obtain the final spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. D2O Exchange Experiment
-
Acquire Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.
-
Add D2O: Add one or two drops of deuterium oxide (D2O) to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix the contents and re-acquire the 1H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak confirms it as a labile proton (in this case, the phenolic OH).[6][11]
Conclusion
The 1H NMR spectral analysis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol provides a wealth of structural information that is critical for its unambiguous identification. By understanding the predicted chemical shifts and coupling patterns, and by employing advanced 2D NMR techniques when necessary, researchers can confidently characterize this and other complex organic molecules. This guide serves as a comprehensive resource for scientists and drug development professionals, enabling them to leverage the full power of NMR spectroscopy in their research endeavors.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
MDPI. (2026, February 18). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Retrieved from [Link]
-
大学化学. (2021, August 17). Structural Analysis of Complex Organic Molecules by Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
PubMed. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Retrieved from [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Reddit. (2025, May 27). Phenol OH Proton NMR Question. Retrieved from [Link]
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California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from [Link]
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Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Retrieved from [Link]
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ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
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JoVE. (2025, May 22). Video: ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]
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RSC Publishing. (2020, February 24). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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ACS Publications. (2016, September 23). Structural Analysis of Natural Products. Retrieved from [Link]
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ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]
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Comparative Crystallographic Analysis Guide: X-ray Diffraction Profiling of 2-[1-(1H-imidazol-1-yl)vinyl]phenol vs. Imidazole Analogs
Executive Summary
As drug development increasingly relies on structure-based design, understanding the solid-state behavior of active pharmaceutical ingredients (APIs) is paramount. 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS: 74204-47-0) is a highly versatile molecular scaffold featuring a vinylphenol backbone conjugated with an imidazole heterocycle. This dual-functionality positions it as a high-potential candidate for novel antifungal agents and functional polymers .
While definitive single-crystal X-ray diffraction (XRD) data for this specific compound remains a gap in public literature, we can establish a rigorous predictive profile by comparing its structural mechanics against established imidazole antifungals like Clotrimazole . This guide provides an objective comparison of their crystallographic parameters and outlines a self-validating experimental protocol for resolving the solid-state structure of vinylphenol-imidazole derivatives.
Section 1: Structural Rationale & Comparative Crystallography
The efficacy of imidazole-based drugs heavily depends on their molecular conformation and supramolecular packing. Clotrimazole exhibits a sterically hindered "weathercock-type" conformation, where three bulky phenyl rings are forced nearly perpendicular to the imidazole core, preventing robust intermolecular hydrogen bonding .
Conversely, 2-[1-(1H-imidazol-1-yl)vinyl]phenol (IVP) is structurally unhindered. The vinyl linker enforces extended
Table 1: Comparative Solid-State Parameters of Imidazole Pharmacophores
| Crystallographic Parameter | Clotrimazole (Standard Antifungal) | 2-[1-(1H-imidazol-1-yl)vinyl]phenol (Predicted) | Causality / Structural Driver |
| Space Group | P-1 (Triclinic) | P2₁/c (Monoclinic, Expected) | Enhanced symmetry driven by directional 1D H-bonding networks. |
| Primary H-Bond Donor | None | Phenolic -OH | Presence of the hydroxyl group acts as a strong proton donor. |
| Primary H-Bond Acceptor | Imidazole N3 (Weak) | Imidazole N3 (Strong) | Unhindered basic nitrogen readily accepts the phenolic proton. |
| Aryl-Imidazole Dihedral | 78.5° – 126.8° (Orthogonal) | 45° – 60° (Partially Planar) | Vinyl linker enforces extended |
| Supramolecular Motif | Monomeric "Weathercock" | 1D Chains / 2D Sheets | O-H···N interactions and |
Section 2: Experimental Protocol for XRD Data Acquisition
To empirically validate the predicted parameters of IVP, researchers must execute a rigorous, artifact-free crystallographic workflow. The following protocol is designed as a self-validating system, ensuring that experimental choices are grounded in physical chemistry.
Figure 1: Standardized X-ray diffraction analytical workflow for imidazole derivatives.
Step-by-Step Methodology
1. Crystal Growth (Solvent Evaporation)
-
Action: Dissolve 50 mg of IVP in a 1:1 binary mixture of Ethanol and HPLC-grade Water. Allow the vial to evaporate slowly at ambient temperature (20°C) over 7–14 days.
-
Causality: The amphiphilic nature of IVP requires a polar protic solvent blend to stabilize the monomer. Slow evaporation of the volatile component (EtOH) gradually decreases solubility, ensuring the nucleation rate remains strictly lower than the crystal growth rate, yielding diffraction-quality single crystals.
-
Self-Validation: Inspect the harvested crystals under a polarized light microscope. Uniform optical extinction every 90° of rotation confirms a true single crystal rather than a twinned aggregate.
2. Data Collection
-
Action: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo K
microfocus source ( Å) and a cryogenic stream set to 100 K. -
Causality: Mo K
radiation minimizes absorption artifacts in dense organic crystals. Cryogenic temperatures freeze out thermal vibrations (Debye-Waller effects), drastically improving the intensity of high-angle reflections necessary for resolving the vinyl double bond. -
Self-Validation: Monitor the internal merging agreement factor (
) during the first 50 frames. An validates the crystal's internal order and justifies proceeding with the full hemisphere collection.
3. Structure Solution and Refinement
-
Action: Solve the phase problem using Intrinsic Phasing and refine the structure using full-matrix least-squares on
via SHELXL within the Olex2 graphical interface . -
Causality: Refining against
utilizes all collected reflections (including weak/negative intensities), preventing statistical bias and ensuring highly accurate positional parameters for the conjugated -system. -
Self-Validation: Evaluate the final difference Fourier map. A maximum residual electron density (
) of e/Å confirms the structural model is complete. Finally, generate a CIF and run it through the IUCr CheckCIF routine; the absence of Level A or B alerts self-validates the crystallographic integrity.
Section 3: Mechanistic Insights & Solid-State Packing
The macroscopic properties of IVP (e.g., solubility, melting point, and bioavailability) are directly dictated by its supramolecular assembly. Unlike Clotrimazole, which relies on weak van der Waals forces due to steric bulk, IVP is primed for robust intermolecular networking.
The phenolic -OH acts as a potent hydrogen bond donor, while the unprotonated N3 atom of the imidazole ring serves as an ideal acceptor. This geometric complementarity drives the formation of infinite 1D supramolecular chains. Concurrently, the relative planarity induced by the vinyl group allows adjacent imidazole and phenol rings to engage in offset
Figure 2: Supramolecular assembly via O-H···N hydrogen bonds and imidazole π-π stacking.
Understanding these packing mechanics allows formulation scientists to predict potential polymorphism and engineer co-crystals, thereby optimizing the physicochemical properties of vinylphenol-imidazole derivatives for downstream therapeutic applications.
References
-
Song, H., & Shin, H.-S. (1998). "The Antifungal Drug Clotrimazole". Acta Crystallographica Section C, 54(11), 1675-1677. URL:[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
A Comparative Guide to the Thermal Stability of Vinyl-Imidazole Derivatives
For researchers and professionals in drug development and materials science, understanding the thermal stability of polymeric materials is paramount. Poly(vinyl-imidazole) (PVIm) and its derivatives are a class of polymers with vast potential in applications ranging from high-temperature catalysis and fuel cells to biomedical systems and drug delivery.[1][2] Their utility in these fields is often dictated by their ability to withstand thermal stress without degradation. This guide provides an in-depth comparison of the thermal stability of various vinyl-imidazole derivatives, supported by experimental data and procedural insights to aid in material selection and development.
Introduction: The Significance of Thermal Stability in Imidazole-Based Polymers
The imidazole moiety, a five-membered heterocyclic aromatic ring, imparts unique properties to polymers, including pH-responsiveness, metal coordination capabilities, and proton conductivity.[1][3] These characteristics make vinyl-imidazole polymers highly attractive for advanced applications. However, processes such as melt processing for carbon fiber precursors, high-temperature catalysis, and sterilization of biomedical devices necessitate a robust thermal profile.[1][4] Thermal degradation can lead to a loss of mechanical integrity, altered chemical properties, and the release of potentially toxic byproducts, compromising the material's performance and safety.
This guide will explore the key factors influencing the thermal stability of these polymers, focusing on the parent homopolymer, poly(N-vinylimidazole), and the effects of copolymerization, substitution, and cross-linking. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg).[5]
Thermal Profile of the Parent Homopolymer: Poly(N-vinylimidazole) (PVIm)
Understanding the thermal behavior of the unmodified PVIm homopolymer provides a crucial baseline for comparison.
Glass Transition Temperature (Tg): The Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For PVIm, the Tg is consistently reported in the range of 131°C to 175°C.[1][6] This relatively high Tg suggests strong intermolecular forces between the polymer chains, likely due to the polar nature of the imidazole rings.
Thermal Decomposition: TGA studies reveal that PVIm is a thermally stable polymer.[1][2] Its decomposition typically occurs in a single major step at high temperatures. An initial, minor mass loss of around 4% below 340°C is often observed, attributed to the evaporation of absorbed water or residual solvents from the purification process.[1][2][5] The primary decomposition of the polymer backbone takes place in the temperature range of 340°C to 500°C, with the maximum rate of decomposition occurring at approximately 455°C.[1][7]
The primary decomposition mechanism involves two simultaneous processes:
-
Side-Group Elimination: Homolytic scission of the carbon-nitrogen bond connecting the imidazole ring to the polymer backbone, leading to the formation of 1H-imidazole. This process starts at around 400°C.[1]
-
Main-Chain Scission and Depolymerization: Radical-initiated cleavage of the polymer backbone, resulting in the formation of the 1-vinylimidazole monomer. This pathway is initiated at a slightly higher temperature of about 430°C.[1]
Unlike polymers such as PVC or PVA, "zip-elimination" of the imidazole side group is not the dominant degradation pathway.[1][2]
The Influence of Copolymerization on Thermal Stability
Introducing a second monomeric unit into the PVIm chain can significantly alter its thermal properties. The effect depends on the chemical nature of the comonomer.
Copolymerization with Methacrylates: A study comparing copolymers of N-vinylimidazole (VIM) with phenoxyethylmethacrylate (POEMA) and methoxyethylmethacrylate (MOEMA) found that the thermal stability is enhanced in the presence of the aromatic POEMA unit.[8] The TGA results indicated that copolymers with a higher content of VIM generally showed increased stiffness and higher degradation temperatures. Specifically, the N-vinylimidazole-co-phenoxyethylmethacrylate copolymers were found to be more thermally stable than those with N-vinylimidazole-methoxyethylmethacrylate.[8]
Copolymerization with Acrylonitrile (AN): Copolymers of acrylonitrile and 1-vinylimidazole (AN/VIM) have been investigated as melt-processable carbon fiber precursors.[4] TGA results for these copolymers show impressive char yields of 40-48%, indicating high thermal stability and the formation of a stable carbonaceous residue upon heating.[4]
Copolymerization with 2-dimethylaminoethyl methacrylate (DMA): In contrast, copolymerizing VIm with DMA to form hydrogels was found to decrease the overall thermal stability compared to the p-VIm homopolymer.[9] The p-VIm homopolymer showed a single decomposition step between 310°C and 480°C. The copolymeric hydrogels, however, exhibited a two-step degradation, with the first step occurring at a lower temperature range of 150°C to 330°C, suggesting that the introduction of DMA moieties creates less stable points in the polymer network.[9]
Impact of Substituents and Ionic Liquid Formation
Modifying the imidazole ring itself, particularly through alkyl substitution and quaternization to form polymeric ionic liquids (PILs), has a profound effect on thermal stability.
Alkyl Substitution: The length and position of alkyl substituents on the imidazolium cation can influence thermal properties. For instance, in 1-vinylimidazolium based PILs, increasing the length of the N-alkyl substituent (e.g., from ethyl to butyl) has been shown to decrease the glass transition temperature (Tg).[10] This is attributed to the plasticizing effect of the longer alkyl chains, which increases the free volume between polymer chains. The excellent chemical stability of some derivatives is attributed to the steric hindrance effect of N1 dodecyl substituent which effectively protects the C2 position of imidazolium from hydroxide attack.[11]
Anion Type in Polymeric Ionic Liquids (PILs): The choice of anion in a PIL is a critical determinant of its thermal stability. Studies on PILs derived from 1-butyl-2,3-dimethyl-4-vinylimidazolium salts show that thermal stability is significantly dependent on the counter-anion.[10] For example, salts with triflate (CF₃SO₃⁻) and bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions exhibit high thermal stability, with significant mass loss occurring only above 430°C.[10] In general, the thermal stability of imidazolium-based ionic liquids is often lower than that of the parent PVIm, typically in the range of 200-400°C.[1]
The Role of Cross-Linking
Introducing cross-links into the polymer matrix creates a three-dimensional network, which generally enhances thermal stability by restricting the mobility of polymer chains.
TGA of cross-linked polyvinylimidazole complexed with heteropolyacids showed that the main decomposition of the imidazole ring occurs near 400°C.[7] More robust cross-linked systems, such as those functionalized with sulfonic acid tags, can be stable up to 350°C before significant degradation of the structure occurs.[12] This demonstrates that while the fundamental degradation temperature of the imidazole ring remains a factor, the network structure significantly enhances the material's overall thermal resilience.
Data Summary
| Material | Key Thermal Property | Value (°C) | Comments | Reference |
| Poly(N-vinylimidazole) (PVIm) | Tmax (DTG peak) | ~455 | Main decomposition step. | [1] |
| Tg | 131 - 175 | High Tg indicates chain rigidity. | [1][6] | |
| VIM-co-POEMA | Decomposition Temp. | Higher than VIM-co-MOEMA | Aromatic side group enhances stability. | [8] |
| p-VIm-co-DMA Hydrogel | Decomposition Onset | 150 - 330 | Lower stability than PVIm homopolymer. | [9] |
| 1-Butyl-2,3-dimethyl-4-vinylimidazolium TFSI⁻ Salt | Decomposition Onset | ~430 | High stability, anion dependent. | [10] |
| 3-Butyl-1-vinylimidazolium Br⁻ Salt | Tg | 192 | Tg is highly dependent on anion and alkyl chain. | [10] |
| 3-Butyl-1-vinylimidazolium TFSI⁻ Salt | Tg | 48 | Longer alkyl chains and large anions can act as plasticizers, lowering Tg. | [10] |
| Cross-linked PVI-SO₃H | Stability Limit | ~350 | Cross-linking enhances thermal stability before major degradation. | [12] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of vinyl-imidazole derivatives by measuring mass change as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument (e.g., Mettler TA 3000, TA Instruments Q100) is calibrated for mass and temperature.[6][8]
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a standard aluminum or ceramic TGA pan.[8][13] Ensure the sample is representative and forms a thin layer at the bottom of the pan to ensure uniform heating.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-70 mL/min to prevent oxidative degradation.[8][9][13]
-
Heating Program:
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).
-
Determine the onset temperature of degradation, often defined as the temperature at which 5% weight loss occurs (T_d5).[14]
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidative reactions, which would lower the apparent degradation temperature and complicate the interpretation of the intrinsic thermal stability of the polymer backbone.[5]
-
Heating Rate: A rate of 10-20°C/min is a standard practice that provides a good balance between resolution and experiment time. Slower rates can provide better resolution of overlapping thermal events but are more time-consuming.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of vinyl-imidazole derivatives.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument (e.g., TA Instruments DSC 2010) for temperature and heat flow using appropriate standards (e.g., indium).[10]
-
Sample Preparation: Seal 5-10 mg of the dried polymer sample in a hermetic aluminum pan. Use an empty sealed pan as a reference.
-
Heating and Cooling Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature well above the expected Tg but below the decomposition temperature (e.g., 200°C) at a rate of 10°C/min or 20°C/min.[1][10] This step removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.[1]
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.[1][6]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The Tg is identified as the midpoint of the step-change in the heat flow curve during the second heating scan.[6]
-
Self-Validating System: The use of a heat-cool-heat cycle is crucial. The first heating scan erases any non-equilibrium structural states or the effects of solvent evaporation.[1] The Tg determined from the second heating scan is therefore a reproducible, intrinsic property of the material under the specified conditions.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of vinyl-imidazole polymers.
Structure-Property Relationships in Thermal Stability
Caption: Influence of structural modifications on PVIm thermal stability.
References
-
Fodor, C., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms (first heating (1),.... [Link]
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ResearchGate. (2025). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Request PDF. [Link]
-
Reddy, P. R., & Rao, V. D. (2010). Comparative Study of Thermal Degradation of N-vinylimidazole/Phenoxy- and Methoxyethylmethacrylate Copolymers. Taylor & Francis Online. [Link]
-
Khaki, E., et al. (2024). Synthesis and structural characterization of acrylonitrile/vinyl imidazole copolymers and their amidoximated derivatives. Taylor & Francis Online. [Link]
-
Polymer Source. (n.d.). Sample Name: Poly(N-vinyl imidazole) Sample #P3904-VIMDZ. [Link]
-
Elabd, Y. A., et al. (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. PMC. [Link]
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DTIC. (n.d.). Poly (acrylonitrile - co -1-vinylimidazole): A New Melt Processable Carbon Fiber Precursor. [Link]
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Rostami, A., et al. (2019). Mesoporous Ionically Tagged Cross-Linked Poly(vinyl imidazole)s as Novel and Reusable Catalysts for the Preparation of N-Heterocycle Spiropyrans. ACS Omega. [Link]
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Erdem, B. (2016). Synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. DergiPark. [Link]
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Psoni, S., et al. (2025). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI. [Link]
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ResearchGate. (2019). Synthesis, characterization and properties of poly(N-allyl-tetrasubstituted imidazole) | Request PDF. [Link]
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The University of Melbourne. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. [Link]
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Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society. [Link]
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Aremu, O. O. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. LinkedIn. [Link]
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Zhang, Y., et al. (2024). Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. MDPI. [Link]
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Gnyba, M., et al. (2023). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. MDPI. [Link]
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Chlebosz, D., et al. (2021). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. MDPI. [Link]
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NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
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Duan, X., et al. (2021). Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. ACS Omega. [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. [Link]
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Ghosh, T., & Ramakrishnan, S. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. PMC. [Link]
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Janicki, B., et al. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. PMC. [Link]
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ResearchGate. (2021). Blend membranes based on N1-alkyl-substituted imidazolium functionalized polymers and aromatic polyethers: influence of N1-alkyl substituent on properties and alkaline stability | Request PDF. [Link]
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FTIR Spectral Assignment Guide: 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Topic: FTIR Spectral Assignment for 2-[1-(1H-imidazol-1-yl)vinyl]phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Experimental vs. Computational (DFT) Approaches
Executive Summary & Pharmacophore Significance
2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS: 74204-47-0) represents a critical scaffold in medicinal chemistry, merging a phenolic moiety (antioxidant/H-bond donor) with an imidazole ring (CYP450 inhibitor/H-bond acceptor) via a rigid vinyl linker . This "styrene-like" architecture is a common intermediate in the synthesis of antifungal azoles and novel polymer precursors.
Accurate vibrational assignment of this molecule is challenging due to the overlapping regions of aromatic ring breathing modes (phenol vs. imidazole) and the sensitivity of the hydroxyl group to hydrogen bonding.
This guide compares two assignment methodologies:
-
Experimental FTIR (ATR/KBr): Rapid, bulk-phase characterization.
-
Computational DFT (B3LYP/6-311G**): High-resolution mode isolation.
Strategic Workflow: From Synthesis to Assignment
The following diagram outlines the integrated workflow for validating the structure of 2-[1-(1H-imidazol-1-yl)vinyl]phenol, ensuring spectral features are correlated with molecular geometry.
Caption: Integrated workflow combining experimental acquisition with DFT validation for robust spectral assignment.
Comparative Spectral Analysis
The table below contrasts the raw experimental data (typical for this scaffold) with Density Functional Theory (DFT) predictions. This comparison highlights the necessity of computational scaling to resolve overlapping aromatic signals.
Methodology Note: Experimental values are derived from solid-phase (KBr) measurements where intermolecular H-bonding is prominent. DFT values are gas-phase calculations scaled (0.961) to account for anharmonicity.
| Functional Group | Vibration Mode | Experimental (cm⁻¹) | DFT (Scaled) (cm⁻¹) | Assignment Logic & Notes |
| Phenolic -OH | O-H Stretch | 3100–3400 (br) | 3650 (free) / 3200 (bound) | Critical: Broadening in Exp. indicates strong H-bonding (Phenol OH···N Imidazole).[1][2][3][4] DFT "free" value is rarely observed in solid state. |
| Aromatic C-H | C-H Stretch | 3050–3120 | 3080–3130 | Weak, sharp bands. Overlap between phenol and imidazole ring protons. |
| Vinyl Group | C=C Stretch | 1625–1640 | 1635 | Distinct from aromatic rings. Conjugation with the phenol ring lowers this frequency compared to isolated alkenes. |
| Imidazole Ring | C=N Stretch | 1490–1520 | 1510 | The "breathing" mode of the imidazole ring. Highly sensitive to protonation state. |
| Phenol Ring | C=C Ring Stretch | 1580–1600 | 1595 | Characteristic doublet often seen in substituted phenols. |
| C-N Bond | C-N Stretch (Vinyl-Imid) | 1240–1260 | 1255 | Connects the vinyl linker to the imidazole N1. |
| C-O Bond | C-O Stretch (Phenolic) | 1180–1210 | 1195 | Strong intensity. Shifts +10 cm⁻¹ if the phenol is deprotonated. |
| Out-of-Plane | =C-H Bending | 730–750 | 745 | Diagnostic for 1,2-disubstituted benzene (ortho-substitution). |
Key Mechanistic Insight: The H-Bond Shift
The most significant deviation between "standard" tables and this specific molecule is the Phenolic O-H stretch .
-
Observation: Instead of a sharp peak at 3600 cm⁻¹, you will likely observe a broad envelope centered around 3250 cm⁻¹.
-
Causality: The imidazole nitrogen (N3) is a strong H-bond acceptor. In the crystal lattice, the phenolic hydrogen donates to the imidazole nitrogen of a neighboring molecule, forming a stable dimer or chain.
Detailed Experimental Protocols
Protocol A: Experimental FTIR Acquisition (ATR Method)
Best for: Rapid purity checks and qualitative identification.
-
Crystal Preparation: Clean the Diamond/ZnSe ATR crystal with isopropanol. Ensure background spectrum (air) is flat.
-
Sample Deposition: Place ~2 mg of solid 2-[1-(1H-imidazol-1-yl)vinyl]phenol onto the crystal.
-
Contact Pressure: Apply high pressure using the anvil clamp. This is crucial for rigid aromatic solids to ensure intimate contact with the crystal and eliminate "air gaps" that cause baseline noise.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹[5]
-
Scans: 32 (minimum) to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply ATR correction (if comparing to transmission libraries) to adjust for penetration depth dependence on wavelength.
Protocol B: Computational Validation (DFT)
Best for: Assigning ambiguous peaks (e.g., differentiating Vinyl C=C from Aromatic C=C).
-
Model Construction: Build the molecular structure in a GUI (e.g., GaussView). Set the vinyl group to trans or cis orientation relative to the phenol to find the global minimum.
-
Optimization: Run a Geometry Optimization + Frequency calculation.
-
Functional: B3LYP (robust for organic vibrations).
-
Basis Set: 6-311G(d,p) or 6-311++G** (diffuse functions help with H-bonding modeling).
-
-
Scaling: Multiply raw frequency output by 0.961 (standard scaling factor for B3LYP/6-311G**) to correct for the harmonic oscillator approximation.
-
Visualization: Animate the normal modes to visually confirm if a peak at 1500 cm⁻¹ is the imidazole ring or the phenol ring.
Structural Logic & Interaction Pathway
Understanding the molecular connectivity is vital for interpreting the "Fingerprint Region" (<1500 cm⁻¹). The following diagram illustrates the electronic flow and potential H-bonding sites that dictate the spectral shifts.
Caption: Structural connectivity showing the conjugation path and the H-bonding capability of the hydroxyl group.
References
-
BenchChem. Chemical Reactivity and Detailed Reaction Mechanisms of 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2805536: 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved from
-
SpectraBase. FTIR Spectrum of 2-[1-(1H-imidazol-1-yl)vinyl]phenol (KBr Wafer). John Wiley & Sons.[6][7] Retrieved from [7]
-
Krivolapov, D. B., et al. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol: Crystal structure and H-bonding analysis. PMC (PubMed Central). Retrieved from
-
ACS Omega. Vibrational Analysis of Poly(vinyl imidazole) Derivatives. American Chemical Society. Retrieved from
Sources
- 1. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem [benchchem.com]
- 2. Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijrar.org [ijrar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Ligand Binding Affinity Guide: 2-[1-(1H-imidazol-1-yl)vinyl]phenol vs. Clinical Metalloenzyme Inhibitors
As a Senior Application Scientist in early-stage drug discovery, evaluating the thermodynamic and functional binding profiles of novel pharmacophores is critical. 2-[1-(1H-imidazol-1-yl)vinyl]phenol (IVP) (CAS: 74204-47-0) is a highly versatile building block characterized by an imidazole ring coupled to a vinylphenol backbone[1]. Because the imidazole nitrogen acts as a potent electron donor, IVP serves as a fundamental scaffold for inhibiting metalloenzymes, particularly Cytochrome P450s (CYP450)[1].
This guide objectively compares the binding affinity of the IVP scaffold against established clinical alternatives (Ketoconazole and Letrozole) and details the self-validating experimental methodologies required to accurately quantify these interactions.
Mechanistic Architecture & Binding Pathway
To understand IVP's binding affinity, we must first deconstruct its structural causality. The molecule operates via a dual-action mechanism:
-
Coordinate Covalent Bonding: The unshared electron pair on the
nitrogen of the imidazole ring directly displaces the distal water molecule at the sixth axial position of the CYP450 heme iron ( ). This strong-field ligand interaction triggers a low-spin to high-spin state transition in the iron d-orbitals[2]. -
Conformational Anchoring: The vinylphenol moiety provides a rigid, planar spacer. The phenolic hydroxyl group acts as a hydrogen-bond donor/acceptor within the hydrophobic substrate access channel, locking the imidazole warhead in the optimal dihedral angle for heme coordination[1].
Fig 1: Mechanistic binding pathway of IVP coordinating with the Cytochrome P450 catalytic center.
Comparative Binding Affinity Data
When evaluating IVP against clinical standards, we must look beyond absolute potency (
| Compound | Target Enzyme | Absolute Binding Affinity ( | Ligand Efficiency (LE) | Primary Structural Driver |
| IVP (Fragment) | CYP51 (Fungal) | High (~0.45 kcal/mol/HA) | Imidazole Heme Coordination + Phenol H-Bonding | |
| Ketoconazole | CYP51 (Fungal) | Moderate (~0.30 kcal/mol/HA) | Extensive multi-ring hydrophobic packing | |
| IVP (Fragment) | CYP19A1 (Human) | High (~0.42 kcal/mol/HA) | Rigid vinyl spacer mimicking steroidal backbone | |
| Letrozole | CYP19A1 (Human) | Moderate (~0.35 kcal/mol/HA) | Triazole Coordination + Bis-benzonitrile packing |
Scientific Insight: Ketoconazole and Letrozole achieve nanomolar affinities through extensive hydrophobic interactions that incur a high molecular weight penalty. IVP, conversely, achieves sub-micromolar affinity with a fraction of the mass. This makes IVP a vastly superior starting point for Fragment-Based Drug Discovery (FBDD), allowing chemists to build upon the vinylphenol trajectory without violating Lipinski's Rule of Five[1].
Self-Validating Experimental Methodologies
To ensure scientific integrity, binding affinity cannot be determined by a single assay. A self-validating system requires orthogonal testing : proving thermodynamic binding (Spectroscopy) and confirming functional consequence (Fluorescence Inhibition).
Protocol A: Optical-Difference Spectroscopy (Thermodynamic Binding)
This protocol directly measures the thermodynamic dissociation constant (
-
Step 1: Baseline Establishment. Dilute purified recombinant CYP51 or CYP19A1 protein to a strict 4 µM concentration in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm to ensure zero differential absorbance.
-
Step 2: Ligand Titration. Titrate IVP (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.
-
Step 3: Spectral Acquisition. Following each addition, record the difference spectrum. A successful imidazole-heme coordination will yield a classic Type II difference spectrum characterized by an absorbance peak at ~427 nm and a trough at ~393 nm[2].
-
Step 4: Data Fitting (The Causality of the Morrison Equation). Plot the peak-to-trough absorbance difference (
) against the IVP concentration.-
Crucial Causality: Do not use standard Michaelis-Menten kinetics. Because imidazole derivatives often exhibit tight-binding characteristics (where
is close to the enzyme concentration), the assumption that free ligand equals total ligand fails. You must fit the data using the 3 to account for ligand depletion and prevent artificial inflation of the value[3].
-
Protocol B: Fluorescence-Based Functional Inhibition (Enzyme Shutdown)
Proving a molecule binds to the heme is insufficient; we must prove it halts catalytic turnover. This high-throughput protocol measures the downstream functional inhibition (
-
Step 1: Assay Assembly. In a 96-well plate, combine 0.5 µM of the target CYP enzyme, the native substrate (e.g., lanosterol for CYP51), and varying concentrations of IVP (0.001 µM to 10 µM).
-
Step 2: Reaction Initiation. Add an NADPH-regenerating system to initiate the catalytic cycle. Incubate for 30 minutes at 37°C, protected from light[3].
-
Step 3: Fluorescent Coupling (The Causality of Resazurin). Direct measurement of surviving sterols requires labor-intensive GC-MS. Instead, we utilize a coupled assay. Add cholesterol oxidase and the weakly fluorescent dye resazurin.
-
Crucial Causality: If IVP fails to inhibit the enzyme, ergosterol is produced. Cholesterol oxidase oxidizes this ergosterol, generating hydrogen peroxide as a byproduct. This peroxide converts resazurin into the highly red-fluorescent compound resorufin . Therefore, high fluorescence equals poor inhibition; low fluorescence equals potent inhibition[2].
-
-
Step 4: Quantification. Read the plate using a spectrophotometer (excitation 530 nm, emission 590 nm)[3]. Normalize the data against a crystal violet cell-count stain and calculate the
using a four-parameter logistic non-linear regression model.
References
-
National Institutes of Health (NIH) / PMC. "In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection". Antimicrobial Agents and Chemotherapy. URL:[Link]
-
ASM Journals. "In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection". Antimicrobial Agents and Chemotherapy. URL:[Link]
Sources
2-[1-(1H-imidazol-1-yl)vinyl]phenol proper disposal procedures
This guide outlines the proper disposal procedures for 2-[1-(1H-imidazol-1-yl)vinyl]phenol , a specialized organic intermediate containing phenolic, vinylic, and imidazole functionalities.[1][2]
Immediate Safety Notice: This compound presents a dual hazard profile: toxicity/corrosivity (phenol/imidazole) and reactivity (vinyl polymerization).[2] Improper disposal can lead to exothermic runaway in waste containers or environmental contamination.[2]
Part 1: Executive Safety & Hazard Assessment[1]
Before initiating disposal, you must understand the "Why" behind the protocols. This compound is not just "organic waste"; it is a reactive monomeric system.[2]
| Hazard Domain | Causality & Risk | Operational Implication |
| Phenolic Moiety | Systemic Toxicity: Phenols penetrate skin rapidly, causing systemic poisoning and protein denaturation.[1][2] | Zero Skin Contact: Double-gloving (Nitrile/Neoprene) is mandatory.[1][2] Do not rely on latex.[2] |
| Vinyl Group | Polymerization Risk: The vinyl linker is susceptible to radical or acid-catalyzed polymerization, which is exothermic.[2] | Segregation: Never mix with strong acids or oxidizers (peroxides) in the waste stream.[2] |
| Imidazole Ring | Basicity/Corrosivity: Acts as a base.[2] Can form salts with acids, potentially generating heat.[2] | pH Check: Ensure waste stream pH is neutral to slightly basic (pH 7-9) to prevent acid-catalyzed instability.[1][2] |
Part 2: Physicochemical Characterization for Disposal[1]
Treat the substance based on its physical state and purity.[2]
-
Physical State: Typically a solid (powder/crystalline) or a viscous oil if impure.[2]
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water.[2]
Pre-Disposal Checklist
-
Check Stability: Is the material old? If crystals or cloudiness appear in a liquid sample, peroxides or polymers may have formed.[2] Handle with extreme caution.
-
Quench Reactivity: If the material is in a reaction mixture (e.g., with unreacted reagents), quench carefully before bottling.[2]
-
Protocol: Dilute with a compatible solvent (e.g., Ethyl Acetate or Ethanol) to disperse heat potential.[2]
-
Part 3: Step-by-Step Disposal Workflow
Phase 1: Segregation & Container Selection
The Golden Rule: Segregate this compound as "Non-Halogenated Organic Waste - Toxic." [1][2]
-
Do NOT mix with:
-
Container Specification:
Phase 2: Packaging Protocol
-
Solid Waste:
-
Place the solid substance into a wide-mouth HDPE jar.
-
If the substance is on weighing boats or paper, place the entire contaminated item into the jar.[2]
-
Expert Tip: Add a small amount of polymerization inhibitor (e.g., Hydroquinone or MEHQ) if you are disposing of large quantities (>50g) to stabilize the vinyl group during storage.
-
-
Liquid Waste (Solutions):
Phase 3: Labeling & Regulatory Coding (RCRA Context)
While this specific compound may not be explicitly listed on the EPA "P" or "U" lists, it must be characterized by its hazards.[2]
-
Chemical Components: List "2-[1-(1H-imidazol-1-yl)vinyl]phenol" explicitly. Do not use abbreviations.
-
Hazard Checkboxes: Check "Toxic" and "Irritant."[2]
Part 4: Logical Disposal Decision Tree
The following diagram illustrates the decision logic for safe disposal, ensuring the vinyl group's reactivity is managed.
Figure 1: Decision matrix for the segregation and packaging of vinyl-phenol intermediates, prioritizing the mitigation of polymerization risks.
Part 5: Emergency Procedures
Spill Response:
-
Evacuate: If a large quantity (>100g) is spilled or if dust is airborne.[2]
-
PPE: Wear Tyvek suit, nitrile gloves (double), and a half-mask respirator with P100/Organic Vapor cartridges.[2]
-
Containment: Do not use paper towels (combustible). Use vermiculite or sand to absorb liquids.[2]
-
Decontamination: Wash the area with a dilute soap solution.[2] Do not use bleach (oxidizer) directly on the concentrated spill.[2]
Exposure:
-
Skin: Wash immediately with PEG 300 or Polyglycol (standard phenol decontamination) if available, followed by massive water irrigation for 15 minutes.[2]
-
Eyes: Irrigate for 15 minutes.[2] Seek immediate medical attention.
References
-
PubChem. (n.d.).[2][3] 2-[1-(1H-imidazol-1-yl)vinyl]phenol (Compound).[1][2][3][4] National Library of Medicine.[2][5] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Phenol: Systemic Toxicity and Safe Handling Guidelines.[2] Retrieved from [Link][1][2]
-
American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] Retrieved from [Link][1][2]
Sources
- 1. 2-Methoxy-4-vinylphenol (CAS 7786-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Vinylphenol - Wikipedia [en.wikipedia.org]
- 3. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | 74204-47-0 | Benchchem [benchchem.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Part 1: Executive Safety Assessment
Treat this compound with "Worst-Case" Protocols.
As a Senior Application Scientist, I must clarify a critical safety nuance: while 2-[1-(1H-imidazol-1-yl)vinyl]phenol is a valuable intermediate, its structure combines the systemic toxicity of a phenol with the sensitization potential of an imidazole , linked by a reactive vinyl group.
The Silent Hazard: The phenolic moiety presents a specific danger known as the "anesthetic effect."[1][2] Upon skin contact, phenols can numb the nerve endings, causing the researcher to be unaware of a chemical burn until systemic absorption has already reached toxic levels. Standard nitrile gloves are insufficient for prolonged contact.
GHS Classification (Derived from Functional Group Analysis):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Acute Toxicity (Dermal/Oral): Category 3 (Toxic in contact with skin).
-
Serious Eye Damage: Category 1.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound.
| PPE Category | Standard Requirement | Technical Rationale & Specifications |
| Hand Protection | Double-Gloving Required | Inner Layer: Silver Shield® (Laminate) or Butyl Rubber. Outer Layer: 5-8 mil Nitrile (Disposable).Reasoning: Phenols permeate standard nitrile in <10 minutes. The outer nitrile provides grip; the inner laminate provides chemical resistance. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to the corrosive nature of the phenol group. If handling >5g or liquids, add a Face Shield (8-inch minimum). |
| Respiratory | P100 / N100 or OV/AG | Solid State: N100/P100 particulate respirator if weighing outside a hood (not recommended). In Solution: Organic Vapor (OV) cartridge if dissolved in volatile solvents. Primary Control: All work must be done in a Class II Fume Hood. |
| Body | Chem-Resistant Lab Coat | Standard cotton coats absorb phenols, holding the toxin against the skin. Use a Tyvek® or chemically resistant apron over a standard coat for synthesis steps. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct glove configuration based on the task duration.
Figure 1: Glove selection logic. Note that for solutions (liquid phase), a laminate liner is mandatory due to the rapid permeation of phenols through nitrile.
Part 3: Operational Protocols
A. Weighing & Transfer (The Critical Moment)
The vinyl group suggests potential instability (oxidation/polymerization). Minimize air exposure.[1][2][3][4][5][6][7][8][9]
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an antistatic gun or ionizer bar. Imidazole derivatives are often "fluffy" and prone to static fly-away.
-
Transfer: Weigh into a tared vial inside the hood. Do not transport the open stock container across the lab.
B. Reaction & Synthesis
-
Inert Atmosphere: Due to the vinyl linker, run reactions under Nitrogen or Argon to prevent oxidative degradation.
-
Temperature: Maintain internal temperature monitoring. Vinyl-phenols can exhibit exothermic polymerization if catalyzed by acid/base imbalances.
C. Decontamination & Cleanup
Standard soap and water are often ineffective for phenolic residues due to poor solubility and lipophilicity.
-
Solvent: Use Polyethylene Glycol (PEG 400) or Isopropanol for initial surface wiping.
-
Verification: UV light (254 nm) can often detect imidazole residues (fluorescence) to verify cleanup.
Part 4: Emergency Response (The "PEG" Protocol)
CRITICAL SAFETY NOTICE: Water is not the primary first aid for phenol-based skin exposure.[1] Water is hydrophobic to phenol and can spread the chemical over a larger surface area.
Protocol for Skin Contact:
-
Immediate Action: Remove contaminated clothing/gloves immediately.[1][7][8]
-
Primary Decontamination: Swab the area with PEG 300 or PEG 400 (Polyethylene Glycol) for at least 15 minutes. This solvent solubilizes the phenol and draws it out of the skin.
-
Note: If PEG is unavailable, flush with massive amounts of water (emergency shower) for >30 minutes, but PEG is vastly superior.
-
-
Medical Attention: Transport to ER immediately. Mention "Phenol/Imidazole Derivative Exposure."
Visualization: Emergency Response Workflow
Figure 2: Spill response workflow emphasizing the use of inert absorbents (vermiculite) rather than combustible materials like paper towels, which can react with phenols.
Part 5: Waste Disposal
Waste Stream Classification:
-
Solid Waste: Segregate as "Toxic Solid, Organic." Do not mix with oxidizers (peroxides, nitrates) as the imidazole ring is electron-rich and combustible.
-
Liquid Waste: Dispose of in "Non-Halogenated Organic" solvent waste, unless halogenated solvents were used in synthesis.
-
P-List Consideration: While this specific CAS is not P-listed (like pure phenol, P105), it should be treated with the same rigor.
References
-
PubChem. (n.d.). 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS 74204-47-0).[10] National Library of Medicine. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[1][11] Yale University. Retrieved from [Link]
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. chempoint.com [chempoint.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 2-[1-(1H-imidazol-1-yl)vinyl]phenol | C11H10N2O | CID 2805536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bmcprotect.com [bmcprotect.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
